Protocatechuic acid-13C7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C7H6O4 |
|---|---|
Poids moléculaire |
161.069 g/mol |
Nom IUPAC |
3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
Clé InChI |
YQUVCSBJEUQKSH-BNUYUSEDSA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C](=O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
Protocatechuic Acid-13C7: A Technical Guide for Researchers
Introduction
Protocatechuic acid-13C7 is the isotopically labeled form of Protocatechuic acid (PCA), a dihydroxybenzoic acid naturally occurring in a wide variety of edible plants, fruits, and vegetables.[1][2] PCA is a major metabolite of antioxidant polyphenols, such as those found in green tea and açaí oil.[1] The "-13C7" designation indicates that all seven carbon atoms in the protocatechuic acid molecule have been replaced with the stable heavy isotope, carbon-13. This labeling imparts a higher molecular weight without altering the chemical properties of the molecule.
This key difference makes this compound an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis using mass spectrometry (MS) techniques like GC-MS or LC-MS.[3][4] Its near-identical chemical and physical behavior to the unlabeled (native) PCA allows it to be used to correct for variability during sample preparation and analysis, ensuring highly accurate and precise quantification.[5]
This guide provides an in-depth overview of the properties of this compound, its core applications, relevant experimental protocols, and the biological context of its native counterpart.
Physicochemical and Analytical Properties
The fundamental properties of this compound are critical for its application as an analytical standard. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | ¹³C₇H₆O₄ | [6] |
| Molecular Weight | 161.07 g/mol | [6] |
| Appearance | Crystalline Solid / Powder | [6][7] |
| Purity | Typically ≥98% | [7] |
| Storage Temperature | -20°C | [6][7] |
| Stability | ≥4 years (at -20°C) | [7] |
| Solubility | Soluble in Ethanol, DMSO, Dimethylformamide (DMF) | [7] |
Note: The properties of the unlabeled Protocatechuic acid (CAS 99-50-3) include a melting point of approximately 200°C and solubility in hot water.[2]
Core Application: Isotope Dilution Mass Spectrometry
The primary role of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS).[8] IDMS is a powerful analytical technique that provides highly accurate and precise measurements of the amount of a substance in a sample.[9][10]
The principle involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing an unknown amount of the native analyte (Protocatechuic acid).[11] Because the labeled standard and the native analyte are chemically identical, they behave the same way during sample extraction, purification, and analysis.[5] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
A mass spectrometer is then used to measure the ratio of the native analyte to the labeled standard.[11] Since the amount of added standard is known, this ratio allows for the precise calculation of the original concentration of the native analyte in the sample, effectively correcting for experimental variability.[5][12]
References
- 1. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 2. Protocatechuic acid | 99-50-3 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Isotope dilution - Wikipedia [en.wikipedia.org]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. youtube.com [youtube.com]
- 11. osti.gov [osti.gov]
- 12. nebiolab.com [nebiolab.com]
An In-depth Technical Guide to Protocatechuic Acid-13C7: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Protocatechuic acid-13C7. This isotopically labeled compound serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.
Chemical Structure and Properties
This compound is the isotopically labeled form of protocatechuic acid where all seven carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass signature, making it readily distinguishable from its unlabeled counterpart in mass spectrometry-based analyses.
The fundamental structure consists of a dihydroxybenzoic acid backbone, with hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 1 position of the benzene (B151609) ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | ¹³C₇H₆O₄ | [1] |
| Molecular Weight | 161.07 g/mol | [1] |
| Canonical SMILES | O=--INVALID-LINK--[13C]1=[13CH][13CH]=--INVALID-LINK----INVALID-LINK--=[13CH]1 | [1] |
| Appearance | Solid | [2] |
| Synonyms | 3,4-Dihydroxybenzoic acid-13C7 | [3] |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of uniformly ring-labeled this compound is a multi-step process that typically starts from a commercially available, fully ¹³C-labeled benzene derivative, such as [U-ring-¹³C]-phenol. The general synthetic strategy involves the introduction of the necessary hydroxyl and carboxyl groups onto the labeled aromatic ring.
A plausible synthetic pathway involves the following key transformations:
-
Ortho-hydroxylation of [U-ring-¹³C]-Phenol: The first step is the selective introduction of a second hydroxyl group at the ortho position to the existing hydroxyl group of the labeled phenol (B47542) to form [U-ring-¹³C]-catechol.
-
Carboxylation of [U-ring-¹³C]-Catechol: The final step is the introduction of a carboxyl group onto the catechol ring to yield this compound. The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenoxides and can be adapted for this purpose.
Proposed Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of isotopically labeled compounds are often proprietary or published in specialized journals. The following are generalized procedures based on established organic chemistry reactions.
Protocol 1: Ortho-hydroxylation of [U-ring-¹³C]-Phenol
This reaction can be challenging due to the potential for multiple hydroxylations and oxidation. A common method involves the use of a protecting group followed by directed ortho-lithiation and reaction with an oxygen source, or through enzymatic hydroxylation. A chemical approach is outlined below.
-
Protection of Phenolic Hydroxyl Group: The hydroxyl group of [U-ring-¹³C]-phenol is first protected, for example, as a methoxymethyl (MOM) ether, to prevent side reactions.
-
Directed Ortho-metalation: The protected phenol is then treated with a strong base, such as n-butyllithium, at low temperature to selectively deprotonate the ortho position.
-
Oxygenation: The resulting ortho-lithiated species is reacted with an electrophilic oxygen source, such as oxygen gas or a peroxide, to introduce the second hydroxyl group.
-
Deprotection: The protecting group is removed under acidic conditions to yield [U-ring-¹³C]-catechol.
Protocol 2: Carboxylation of [U-ring-¹³C]-Catechol (Modified Kolbe-Schmitt Reaction)
-
Formation of the Catecholate Salt: [U-ring-¹³C]-catechol is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding disodium (B8443419) or dipotassium (B57713) catecholate salt.
-
Carboxylation Reaction: The dried catecholate salt is heated under pressure with carbon dioxide (¹²CO₂ or ¹³CO₂ depending on the desired labeling of the carboxyl group). The regioselectivity of the carboxylation can be influenced by the choice of cation and reaction conditions.
-
Acidification: The reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and hydroxyl groups, yielding this compound.
-
Purification: The crude product is then purified by recrystallization or chromatography to obtain the final high-purity product. A study by De Vos et al. describes a mechanochemical Kolbe-Schmitt reaction of catechol which could be adapted for this synthesis.[4]
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a primary tool for confirming the isotopic enrichment and structural integrity of the labeled compound. In the ¹³C NMR spectrum of fully labeled this compound, all seven carbon signals will be present and will exhibit complex splitting patterns due to ¹³C-¹³C coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts for Protocatechuic Acid (Unlabeled)
| Carbon Atom | Chemical Shift (ppm) in DMSO-d₆ | Reference |
| C-1 | ~124.0 | [5] |
| C-2 | ~115.8 | [5] |
| C-3 | ~145.9 | [5] |
| C-4 | ~151.3 | [5] |
| C-5 | ~117.8 | [5] |
| C-6 | ~123.9 | [5] |
| C-7 (COOH) | ~170.8 | [5] |
Note: The actual chemical shifts for the ¹³C₇-labeled compound may vary slightly due to isotope effects and will show complex coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound. The molecular ion peak in the mass spectrum will be shifted by +7 mass units compared to the unlabeled compound.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M-H]⁻ | 160.05 | The deprotonated molecular ion in negative ion mode. The unlabeled counterpart appears at m/z 153.[6] |
| Fragment Ion | 115.03 | Loss of CO₂ (45 Da for ¹³CO₂) from the parent ion. The unlabeled fragment appears at m/z 109.[6] |
Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation of this compound in MS/MS.
Applications in Research and Development
This compound is a powerful tool for a variety of research applications, primarily due to its utility as a tracer and an internal standard.
Metabolic Pathway Analysis
The use of ¹³C-labeled compounds allows researchers to trace the metabolic fate of protocatechuic acid in biological systems.[7] By tracking the incorporation of the ¹³C label into downstream metabolites, it is possible to elucidate metabolic pathways and quantify metabolic fluxes.
Experimental Workflow for a ¹³C Tracer Study
Caption: Experimental workflow for a metabolic study using this compound.
Quantitative Analysis
As an internal standard, this compound is added to biological samples in a known amount before sample preparation and analysis.[3] Because it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes in chromatography and experiences similar ionization efficiency in mass spectrometry. The ratio of the signal from the labeled standard to the unlabeled analyte allows for accurate quantification, correcting for variations in sample recovery and instrument response.
References
- 1. Protocatechuic acid(99-50-3) 13C NMR spectrum [chemicalbook.com]
- 2. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Protocatechuic Acid and Syringin from Saussurea neoserrata Nakai Attenuate Prostaglandin Production in Human Keratinocytes Exposed to Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Subtle Shift: A Technical Guide to 13C Natural Abundance and Isotopic Labeling in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and pharmacology, understanding the precise flow of molecules is paramount. Carbon, the backbone of life, exists in several isotopic forms. While the vast majority is carbon-12 (¹²C), a small, naturally occurring fraction is the stable, heavier isotope, carbon-13 (¹³C). This subtle difference in mass provides a powerful, non-radioactive tool to trace the fate of molecules in complex biological systems. This technical guide delves into the significance of ¹³C's natural abundance and the transformative applications of ¹³C isotopic labeling, offering a comprehensive resource for researchers and professionals in drug development.
The Foundation: Natural Abundance of Carbon Isotopes
Carbon in nature is a mixture of stable isotopes. The relative abundance of these isotopes is remarkably constant, providing a baseline against which isotopic labeling experiments are measured.
| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) |
| ¹²C | 12.000000 | 98.93% | 0 |
| ¹³C | 13.003355 | 1.07% | 1/2 |
| Table 1: Natural Abundance and Properties of Stable Carbon Isotopes.[1][2][3][4] |
The low natural abundance of ¹³C is advantageous for labeling studies; the introduction of ¹³C-enriched compounds creates a strong, detectable signal against a low natural background.[3] Furthermore, its non-zero nuclear spin makes it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, providing detailed structural and quantitative information.[5]
Unlocking Cellular Secrets: The Principle of ¹³C Isotopic Labeling
¹³C isotopic labeling is a technique where atoms in a molecule of interest are replaced with the ¹³C isotope.[1][6] By introducing these "heavy" labeled compounds (e.g., [U-¹³C]-glucose, where all six carbon atoms are ¹³C) to cells or organisms, researchers can trace their journey through metabolic pathways.[1][7] Analytical techniques like Mass Spectrometry (MS) and NMR spectroscopy are then used to detect and quantify the incorporation of ¹³C into downstream metabolites.[1][7]
Key Applications in Research and Drug Development:
-
Metabolic Flux Analysis (MFA): Considered the gold standard for quantifying the rates of metabolic reactions, ¹³C-MFA provides a detailed map of cellular metabolism.[5][7][8] This is invaluable for understanding metabolic reprogramming in diseases like cancer and for identifying potential drug targets.[9][10]
-
Drug Metabolism and Pharmacokinetics (DMPK): By labeling a drug candidate with ¹³C, its metabolic fate can be precisely tracked in vivo.[6] This helps in identifying metabolites, understanding clearance mechanisms, and assessing drug-drug interactions.
-
Mechanism of Action (MoA) Studies: ¹³C labeling can elucidate how a drug affects specific metabolic pathways, confirming target engagement and revealing downstream effects.[1]
-
Biomarker Discovery: Altered metabolic pathways identified through ¹³C labeling can serve as novel biomarkers for disease diagnosis and prognosis.
Experimental Protocols: A Step-by-Step Guide to ¹³C Metabolic Flux Analysis
The following provides a generalized, yet detailed, protocol for a typical ¹³C-MFA experiment in mammalian cell culture.
Phase 1: Experimental Design
-
Define the Biological Question: Clearly articulate the metabolic pathway or process under investigation.
-
Select Cell Line and Culture Conditions: Choose a cell line relevant to the research question and define consistent culture conditions (media, serum, etc.).
-
Choose the ¹³C Tracer: The selection of the ¹³C-labeled substrate is critical. [U-¹³C]-glucose is common for studying glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C]-glutamine is used to probe the TCA cycle.[11] The enrichment of commercially available tracers is typically high (e.g., 99%).
-
Determine Labeling Strategy: Decide between steady-state labeling (cells are cultured in the presence of the tracer for a prolonged period to achieve isotopic equilibrium) or kinetic flux analysis (samples are collected at multiple time points after introducing the tracer).[12]
Phase 2: The Wet Lab
Protocol 1: Cell Culture and Isotopic Labeling [5][7]
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) to reach approximately 80% confluency at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing base medium (lacking the nutrient to be labeled) with the ¹³C-labeled substrate and dialyzed fetal bovine serum (to minimize interference from unlabeled nutrients).
-
Labeling: Replace the standard culture medium with the prepared labeling medium and incubate for the predetermined duration. For steady-state analysis, this is typically 24-48 hours.[7]
Protocol 2: Quenching and Metabolite Extraction [5]
-
Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is often achieved by aspirating the medium and immediately adding a cold quenching solution (e.g., 80% methanol (B129727) at -80°C).
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells through sonication or freeze-thaw cycles.
-
Phase Separation: Centrifuge the lysate to pellet insoluble components (proteins, DNA). The supernatant contains the intracellular metabolites.
Phase 3: Data Acquisition and Analysis
Protocol 3: Sample Preparation for LC-MS Analysis [13][14][15][16]
-
Solvent Preparation: Prepare high-purity mobile phases for liquid chromatography (e.g., mobile phase A: 0.1% formic acid in water; mobile phase B: 0.1% formic acid in acetonitrile).
-
Sample Derivatization (if necessary): For certain classes of metabolites, chemical derivatization may be required to improve chromatographic separation and ionization efficiency.
-
LC-MS Analysis: Inject the metabolite extract onto an appropriate LC column (e.g., HILIC for polar metabolites) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Data Analysis
The raw data from the mass spectrometer consists of mass-to-charge ratios (m/z) and their corresponding intensities. The key output for ¹³C-MFA is the Mass Isotopologue Distribution (MID) , which represents the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms) for a given metabolite.[7][17]
| Isotopologue | Mass Shift | Fractional Abundance (%) |
| M+0 | 0 | 10.5 |
| M+1 | +1 | 5.2 |
| M+2 | +2 | 35.8 |
| M+3 | +3 | 8.1 |
| M+4 | +4 | 25.4 |
| M+5 | +5 | 12.3 |
| M+6 | +6 | 2.7 |
| Table 2: Example of a Mass Isotopologue Distribution for Citrate (a 6-carbon molecule) from cells cultured with [U-¹³C]-glucose. The distribution reveals the different patterns of glucose-derived carbon incorporation.[7] |
This MID data is then used in computational models to calculate the flux through various metabolic pathways.
Visualizing the Flow: Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and the experimental process is crucial for comprehension and communication.
Case Study: Tracing Glucose Metabolism in Cancer
Cancer cells exhibit profound metabolic reprogramming, a phenomenon known as the Warburg effect, characterized by increased glucose uptake and lactate (B86563) production even in the presence of oxygen. ¹³C labeling with [U-¹³C]-glucose has been instrumental in dissecting these altered pathways.
This diagram illustrates how ¹³C from glucose is incorporated into various key metabolites. The labeling patterns in these metabolites provide quantitative insights into the relative activities of glycolysis, the TCA cycle, and the pentose phosphate pathway, revealing how cancer cells divert nutrients to support proliferation.
Conclusion
The natural abundance of ¹³C, though small, provides the critical foundation for one of modern biology's most powerful analytical techniques. ¹³C isotopic labeling offers an unparalleled window into the dynamic world of cellular metabolism. For researchers in basic science and professionals in drug development, mastering these techniques is essential for unraveling disease mechanisms, identifying novel therapeutic targets, and accelerating the development of new medicines. This guide provides a robust framework for understanding and implementing these powerful methodologies.
References
- 1. WebElements Periodic Table » Carbon » isotope data [webelements.com]
- 2. Isotopic Abundance of Carbon Atoms : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 3. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]
- 4. radiocarbon [ldeo.columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isotopes of carbon - Wikipedia [en.wikipedia.org]
- 9. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 11. ckisotopes.com [ckisotopes.com]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 15. lcms.cz [lcms.cz]
- 16. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Presenting metabolomics analyses: what’s in a number? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Protocatechuic Acid as a Key Metabolite of Dietary Polyphenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protocatechuic acid (PCA), or 3,4-dihydroxybenzoic acid, is a simple phenolic acid that represents a critical nexus in the study of dietary polyphenols and human health. While present in various edible plants, its primary significance lies in its role as a major, highly bioavailable metabolite of more complex polyphenols, particularly anthocyanins and procyanidins.[1][2][3] Following ingestion of polyphenol-rich foods, gut microbiota metabolize these complex structures into simpler phenolic acids like PCA, which are then readily absorbed into circulation.[3][4] This biotransformation is crucial, as PCA often exhibits potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, suggesting it may be a key mediator of the health benefits associated with polyphenol consumption.[1][2][5][6] This guide provides an in-depth examination of PCA's biosynthesis, pharmacokinetics, molecular mechanisms, and the experimental protocols used to investigate its function, offering a comprehensive resource for its application in research and drug development.
Biosynthesis and Bioavailability of Protocatechuic Acid
PCA is a product of the enteric microbial catabolism of various dietary flavonoids, such as anthocyanins, procyanidins, and quercetin.[3] This microbial transformation in the gastrointestinal tract is essential for its bioavailability, which can surpass that of its parent polyphenols.[3] Once formed, PCA is absorbed and can be detected in plasma, where it exerts systemic effects.[3][5]
Pharmacokinetic Profile
Pharmacokinetic studies in animal models reveal rapid absorption and elimination of PCA. After oral administration in mice, PCA reaches its maximum plasma concentration (Cmax) swiftly, indicating efficient uptake.[7] The primary metabolic pathways for PCA involve glucuronidation and sulfation.[8][9]
Table 1: Pharmacokinetic Parameters of Protocatechuic Acid (PCA) in Animal Models
| Parameter | Value (in Mice, 50 mg/kg oral dose)[7] | Value (in Rats, from 150 mg/kg Protocatechuic Ethyl Ester)[10][11] |
| Cmax (Peak Plasma Conc.) | 73.6 µM | 1.50 ± 0.08 µg/mL |
| Tmax (Time to Peak Conc.) | 5 minutes | 0.25 hours (15 minutes) |
| t½α (Distribution Half-life) | 2.9 minutes | 0.16 ± 0.07 hours |
| t½β (Elimination Half-life) | 16.0 minutes | 0.43 ± 0.02 hours |
| AUC₀→₈h (Area Under Curve) | 1456 µM·min | 0.92 ± 0.02 µg·h/mL |
| CL/F (Clearance) | 4.46 mL/min | 163.7 ± 3.49 L/h/kg |
| Vd/F (Volume of Distribution) | 32.6 mL | 102.4 ± 5.76 L/kg |
Core Biological Activities and Molecular Mechanisms
PCA's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, primarily related to oxidative stress and inflammation.
Antioxidant Activity
PCA is a potent antioxidant that acts through multiple mechanisms. It directly scavenges a variety of free radicals and can chelate transition metal ions like iron and copper, preventing them from catalyzing the formation of reactive oxygen species (ROS).[12][13] A key indirect mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][14][15]
Mechanism of Nrf2 Activation: PCA can induce the phosphorylation of c-Jun N-terminal kinase (JNK), which in turn phosphorylates Nrf2.[3] This leads to the dissociation of Nrf2 from its inhibitor, Keap1, and its translocation into the nucleus.[16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of phase-2 detoxifying and antioxidant enzymes like glutathione (B108866) peroxidase and glutathione reductase.[3]
Table 2: In Vitro Antioxidant Activity of Protocatechuic Acid
| Assay | IC₅₀ of PCA | Relative Activity vs. Trolox[12] |
| DPPH Radical Scavenging | Dose-dependent | 2.8x more effective |
| ABTS Radical Scavenging | Dose-dependent | 2.3x more effective |
| Superoxide Anion Scavenging | Dose-dependent | 4.2x more effective |
| Hydroxyl Radical Scavenging | Dose-dependent | 1.0x (equivalent) |
| Ferric Ion (Fe³⁺) Reducing Power | Dose-dependent | 3.7x more effective |
| Cupric Ion (Cu²⁺) Reducing Power | Dose-dependent | 6.1x more effective |
| Ferrous Ion (Fe²⁺) Chelating | Dose-dependent | 2.7x more effective |
| Cupric Ion (Cu²⁺) Chelating | Dose-dependent | 1.5x more effective |
Anti-inflammatory Activity
PCA exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.[5][17][18] This is achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][15][16]
Mechanism of NF-κB and MAPK Inhibition: In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4).[17][18] This triggers downstream signaling cascades, including the phosphorylation of MAPKs (p38, JNK) and the phosphorylation of IκB, an inhibitor of NF-κB.[15][18] Phosphorylation of IκB leads to its degradation, freeing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes (e.g., TNF-α, IL-6, COX-2).[5][17] PCA can inhibit this process by down-regulating the expression of TLR4 and preventing the phosphorylation of p38 and NF-κB p65.[17][18]
Other Key Activities
-
Anticancer: PCA demonstrates pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1][5] It can induce cell death by modulating Bcl-2 family proteins and activating caspases.[5] Furthermore, it has shown anti-metastatic potential by downregulating pathways like Ras/Akt/NF-κB, which reduces the secretion of matrix metalloproteinases (MMPs).[3][16]
-
Antihyperglycemic: PCA can mimic insulin (B600854) activity by stimulating key components of the insulin signaling pathway, including Insulin Receptor Substrate-1 (IRS-1) and Akt phosphorylation.[19][20] This leads to increased translocation of the glucose transporter GLUT4 to the cell membrane, enhancing glucose uptake.[19][20]
-
Neuroprotective: PCA has shown potential in protecting against neurodegenerative disorders by inhibiting β-amyloid plaque formation, reducing oxidative stress, and preventing neuronal apoptosis.[21]
Table 3: Effective Doses and Concentrations of PCA in Preclinical Models
| Model System | Effect Observed | Effective Dose / Concentration | Reference(s) |
| C57BL/6J Mice (in vivo) | Attenuation of high-fat diet-induced liver inflammation | 100 mg/kg/day (oral) | [17] |
| CCI Rats (in vivo) | Alleviation of neuropathic pain | 20 and 50 mg/kg (oral) | [22] |
| Elastase-induced CA Rats (in vivo) | Suppression of cerebral aneurysm formation | 50 and 100 mg/kg (oral) | [16] |
| RAW 264.7 Macrophages (in vitro) | Suppression of LPS-induced iNOS and COX-2 expression | 10-100 µM | [5] |
| J774A.1 Macrophages (in vitro) | Inhibition of oxLDL-induced apoptosis | 25 µM | [14] |
| Human Gastric Adenocarcinoma Cells (in vitro) | Induction of apoptosis via JNK/p38 MAPK pathway | 10-300 µmol/L | [5] |
Detailed Experimental Protocols
The following sections provide standardized methodologies for investigating the bioactivity of PCA.
In Vitro Antioxidant Capacity Assays
-
DPPH Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Add various concentrations of PCA to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the scavenging activity as a percentage decrease in absorbance compared to the control (DPPH solution without PCA).[12]
-
-
Ferrous Ion (Fe²⁺) Chelating Assay:
-
Mix various concentrations of PCA with a 2 mM FeCl₂ solution.
-
Initiate the reaction by adding 5 mM ferrozine.
-
Shake the mixture vigorously and incubate at room temperature for 10 minutes.
-
Measure the absorbance of the iron-ferrozine complex at 562 nm.
-
A lower absorbance indicates higher chelating activity. EDTA is used as a positive control.[12]
-
Cell-Based Anti-inflammatory Assay
-
Cell Culture and Treatment:
-
Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in appropriate plates and allow them to adhere overnight.
-
Pre-treat cells with various non-toxic concentrations of PCA (e.g., 10, 50, 100 µM) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement, 15-60 minutes for signaling protein analysis).
-
-
Western Blot Analysis for NF-κB and MAPK Activation:
-
After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.[16]
-
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of PCA on a disease model, such as high-fat diet-induced inflammation.
Conclusion and Future Directions
Protocatechuic acid is a pharmacologically active metabolite that likely contributes significantly to the health benefits of polyphenol-rich diets. Its well-documented antioxidant and anti-inflammatory activities, mediated through the modulation of the Nrf2, NF-κB, and MAPK signaling pathways, make it a compelling candidate for further investigation. For drug development professionals, PCA offers a promising natural scaffold with established bioavailability and multi-target effects. While preclinical data are robust, future efforts must focus on well-controlled clinical trials to validate its therapeutic efficacy and safety in humans, paving the way for its potential use as a chemopreventive or therapeutic agent.[5]
References
- 1. benthamscience.com [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and Characterization of Protocatechuic Acid Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New progress in the pharmacology of protocatechuic acid: A compound ingested in daily foods and herbs frequently and heavily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ukaazpublications.com [ukaazpublications.com]
- 11. researchgate.net [researchgate.net]
- 12. ffhdj.com [ffhdj.com]
- 13. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocatechuic Acid Prevents oxLDL-Induced Apoptosis by Activating JNK/Nrf2 Survival Signals in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The protective effects of protocatechuic acid against natural and chemical toxicants: cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocatechuic acid attenuates cerebral aneurysm formation and progression by inhibiting TNF-alpha/Nrf-2/NF-kB-mediated inflammatory mechanisms in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Protocatechuic acid attenuates intestinal inflammation through TLR4/p38 and NF-κB pathways in heat-stressed broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocatechuic acid activates key components of insulin signaling pathway mimicking insulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent developments in the role of protocatechuic acid in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocatechuic acid as an inhibitor of the JNK/CXCL1/CXCR2 pathway relieves neuropathic pain in chronic constriction injury rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Protocatechuic Acid-13C7 for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of Protocatechuic acid-13C7, a stable isotope-labeled compound with significant applications in biomedical research. This document outlines its commercial availability, quantitative specifications, detailed experimental protocols for its use as an internal standard, and its role in modulating key cellular signaling pathways.
Introduction to Protocatechuic Acid and its Labeled Analog
Protocatechuic acid (PCA) is a naturally occurring phenolic acid found in a variety of plants and is a major metabolite of dietary polyphenols, such as anthocyanins.[1][2] It has garnered considerable research interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] this compound is a stable isotope-labeled version of PCA, where all seven carbon atoms are replaced with the heavy isotope, 13C. This isotopic labeling makes it an ideal internal standard for highly accurate and precise quantification of unlabeled PCA in biological matrices using mass spectrometry-based techniques.[3][4][5]
Commercial Availability and Quantitative Specifications
This compound is available from several commercial suppliers catering to the research community. While specific formulations and concentrations may vary, the following table summarizes typical quantitative data for the compound. Researchers are advised to consult the certificate of analysis from their chosen supplier for lot-specific details.
| Supplier | Catalog Number (Example) | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) |
| MedChemExpress | HY-112045S | ≥98% | Information not publicly available, typically >99% for 13C labeled standards | 13C7H6O4 | 161.07 |
| InvivoChem | V89243 | ≥98% | Information not publicly available, typically >99% for 13C labeled standards | 13C7H6O4 | 161.07 |
| Cayman Chemical | Not specified | ≥98% (for unlabeled) | Information not publicly available, typically >99% for 13C labeled standards | 13C7H6O4 | 161.07 |
| Santa Cruz Biotechnology | Not specified | ≥98% (for unlabeled) | Information not publicly available, typically >99% for 13C labeled standards | 13C7H6O4 | 161.07 |
Experimental Protocol: Quantification of Protocatechuic Acid in Plasma using LC-MS/MS with this compound as an Internal Standard
This section provides a detailed methodology for the quantification of protocatechuic acid in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with stable isotope dilution.
Materials and Reagents
-
Protocatechuic acid (unlabeled standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human or mouse plasma (control and study samples)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of unlabeled PCA and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of unlabeled PCA by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water with 0.1% formic acid.
Sample Preparation
-
Spiking: To 100 µL of plasma sample (calibration standards, quality controls, and unknown samples), add 10 µL of the this compound internal standard working solution. For the calibration curve, add 10 µL of the respective unlabeled PCA working standard solution. For unknown samples, add 10 µL of the 50:50 acetonitrile/water with 0.1% formic acid.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Extraction (Optional, for cleaner samples): The supernatant can be further cleaned using a solid-phase extraction (SPE) column. Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant and wash with water. Elute the analytes with methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate PCA from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Protocatechuic acid: Precursor ion (m/z) 153.0 -> Product ion (m/z) 109.0
-
This compound: Precursor ion (m/z) 160.0 -> Product ion (m/z) 115.0
-
Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of protocatechuic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Role in Cellular Signaling: The Ras/Akt/NF-κB Pathway
Recent research has elucidated the significant role of protocatechuic acid in modulating the Ras/Akt/nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[6][7][8]
Protocatechuic acid has been shown to inhibit the activation of Ras, a key upstream signaling protein.[8] This inhibition of Ras activity leads to a downstream reduction in the phosphorylation and activation of Akt, a serine/threonine kinase.[6][7][9] The inactivation of Akt, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[10] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes. One of the important downstream targets of NF-κB in this context is Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, which is crucial for cancer cell invasion and metastasis.[1][6] By suppressing the Ras/Akt/NF-κB axis, protocatechuic acid effectively downregulates the expression of MMP-2, thereby inhibiting cancer cell migration and invasion.[6][8]
Conclusion
This compound is an invaluable tool for researchers studying the pharmacokinetics and pharmacodynamics of its unlabeled counterpart. Its use as an internal standard in LC-MS/MS analysis ensures high accuracy and precision in quantification. Furthermore, understanding the molecular mechanisms through which protocatechuic acid exerts its biological effects, particularly its inhibitory action on the Ras/Akt/NF-κB signaling pathway, opens new avenues for research in cancer biology and drug development. This guide provides a foundational resource for the effective utilization of this compound in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Phosphorylation of Akt is involved in protocatechuic acid-induced neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Protocatechuic acid inhibits cancer cell metastasis involving the down-regulation of Ras/Akt/NF-κB pathway and MMP-2 production by targeting RhoB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocatechuic acid activates key components of insulin signaling pathway mimicking insulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability and Storage of Protocatechuic Acid-¹³C₇: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Protocatechuic acid-¹³C₇. The information is critical for ensuring the integrity and accuracy of research and development activities involving this isotopically labeled compound.
Overview of Protocatechuic Acid-¹³C₇
Protocatechuic acid (PCA) is a naturally occurring phenolic acid found in a variety of plants and fruits. It is a major metabolite of more complex polyphenols, such as those found in green tea. PCA exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The ¹³C₇-labeled version of protocatechuic acid is a stable isotope-labeled internal standard essential for accurate quantification in mass spectrometry-based bioanalytical studies.
Stability and Storage Conditions
The stability of Protocatechuic acid-¹³C₇ is crucial for its use as an internal standard. Proper storage ensures its chemical integrity over time.
Long-Term Storage
For long-term storage, it is recommended to store Protocatechuic acid-¹³C₇ as a solid at -20°C . Under these conditions, the compound is expected to be stable for at least two years[1].
Solution Stability
When in solution, the stability of Protocatechuic acid-¹³C₇ is more limited. Stock solutions should be stored at -80°C and are expected to be stable for up to six months . If stored at -20°C, the stability is reduced to approximately one month [2]. It is important to note that aqueous solutions of protocatechuic acid are not recommended for storage for more than one day[1].
Shipping and Handling
Protocatechuic acid-¹³C₇ is generally stable at ambient temperatures for the short durations typical of shipping.
Quantitative Stability Data
| Stress Condition | Reagent/Condition | Duration | Temperature | Recovery (%) |
| Acid Hydrolysis | 0.01 N HCl | - | - | 89.40%[3] |
| Alkaline Hydrolysis | - | - | - | Not specified |
| Oxidative Degradation | 1% H₂O₂ | 15 min | - | 88.66%[3] |
| Neutral Hydrolysis | Water | - | - | 85.32%[3] |
| Thermal Degradation | - | - | - | Not specified |
| Photolytic Degradation | - | - | - | Not specified |
Note: The data presented is for unlabeled protocatechuic acid and should be considered as an indicator of potential stability for the ¹³C₇ labeled analogue. Further stability studies on Protocatechuic acid-¹³C₇ are recommended for rigorous applications.
Potential Degradation Pathways
Protocatechuic acid is generally stable but can be incompatible with strong oxidizing agents and strong bases[4]. In biological systems and under certain environmental conditions, it can undergo degradation. The primary degradation pathways involve the cleavage of the aromatic ring.
References
Methodological & Application
Application Note and Protocol for the LC-MS/MS Analysis of Protocatechuic Acid Using Protocatechuic Acid-¹³C₇ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protocatechuic acid (PCA) is a key phenolic acid found in a variety of fruits, vegetables, and medicinal plants. It is also a major metabolite of more complex polyphenols, such as anthocyanins.[1][2] PCA has garnered significant interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][3] Accurate and sensitive quantification of PCA in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its role in health and disease. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of protocatechuic acid in plasma, utilizing a stable isotope-labeled internal standard, Protocatechuic acid-¹³C₇, for enhanced accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Protocatechuic acid (≥97% purity)
-
Protocatechuic acid-¹³C₇ (as internal standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (>18 MΩ·cm)
-
Human or mouse plasma (heparin-treated)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of protocatechuic acid and Protocatechuic acid-¹³C₇ in acetonitrile. Store at -80°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of protocatechuic acid by diluting the stock solution with 50% acetonitrile in water containing 0.2% formic acid. Concentrations can range from 10 to 10,000 ng/mL.[1]
-
Internal Standard Working Solution: Prepare a working solution of Protocatechuic acid-¹³C₇ at a suitable concentration (e.g., 10 µg/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of the Protocatechuic acid-¹³C₇ internal standard working solution.
-
Acidify the sample by adding 2 µL of formic acid.[1] For simultaneous analysis with protocatechuic aldehyde, 100 µL of 1 mol/L hydrochloric acid solution can be used for acidification.[3]
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of ethyl acetate to the sample.[3]
-
Vortex-mix for 3 minutes, followed by centrifugation at 4,500 rpm for 10 minutes.[3]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 30°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol-water).[3]
-
Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.[3]
LC-MS/MS Instrumentation and Conditions
A typical LC-MS/MS system for this analysis would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Hypersil GOLD C18, 2.1 x 150 mm, 3.0 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 25°C |
| Gradient Elution | A gradient can be optimized to ensure separation from matrix components. A typical starting condition would be 95% A, followed by a linear gradient to 95% B. |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | Optimized for the specific instrument (e.g., 500°C) |
| Capillary Voltage | Optimized for the specific instrument (e.g., -3.5 kV) |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Protocatechuic acid | 153.0 | 109.0 | To be optimized |
| Protocatechuic acid-¹³C₇ (IS) | 160.0 | 115.0 | To be optimized |
Data Presentation
The use of Protocatechuic acid-¹³C₇ as an internal standard allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Table 1: Method Validation Parameters for Protocatechuic Acid Quantification
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL[1][2][4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2][4] |
| Accuracy | 92 - 110%[1][2][5] |
| Within-day Precision (CV) | 1.18 - 11.8%[1][2][5] |
| Between-day Precision (CV) | < 15% |
| Recovery | > 80% |
Table 2: Pharmacokinetic Parameters of Protocatechuic Acid in Mice (Oral Administration of 50 mg/kg)
| Parameter | Value |
| Tmax (Time to peak concentration) | 5 min[1][2][5] |
| Cmax (Peak plasma concentration) | 73.6 µM[1][2][5] |
| Absorption Half-life | 2.9 min[1][2][5] |
| Terminal Elimination Half-life | 16 min[1][2][5] |
| AUC₀→₈h (Area under the curve) | 1456 µM·min[1][2][5] |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Protocatechuic acid.
Metabolic Pathway of Protocatechuic Aldehyde
Protocatechuic acid is a key metabolite of protocatechuic aldehyde. The metabolic pathway involves oxidation followed by conjugation reactions.
Caption: Metabolic pathway of Protocatechuic Aldehyde to Protocatechuic Acid.
Conclusion
This application note provides a comprehensive protocol for the sensitive and accurate quantification of protocatechuic acid in plasma using LC-MS/MS with a stable isotope-labeled internal standard. The method is suitable for a wide range of applications, including pharmacokinetic studies, clinical research, and food science. The use of Protocatechuic acid-¹³C₇ ensures high-quality data, which is essential for advancing our understanding of the biological roles of this important phenolic acid.
References
- 1. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Pharmacokinetics of protocatechuic acid in mouse and its quantification in human plasma using LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Protocatechuic Acid in Human Plasma by LC-MS/MS using a ¹³C₇-Labeled Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of protocatechuic acid (PCA) in human plasma. The use of a stable isotope-labeled internal standard, protocatechuic acid-¹³C₇, ensures high accuracy and precision, correcting for matrix effects and variations in sample processing. The method involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, clinical research, and other applications requiring precise measurement of PCA in a complex biological matrix.
Introduction
Protocatechuic acid (PCA), a dihydroxybenzoic acid, is a major metabolite of various dietary polyphenols, such as anthocyanins and procyanidins.[1] It is also naturally present in a variety of fruits, vegetables, and medicinal herbs.[1][2] PCA has garnered significant interest from the scientific community due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] Accurate quantification of PCA in plasma is crucial for understanding its bioavailability, metabolism, and pharmacokinetic profile, which are essential in evaluating its potential as a therapeutic or chemopreventive agent.[3][5]
This protocol employs a ¹³C₇-labeled PCA as an internal standard to ensure reliable quantification. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share identical chemical and physical properties with the analyte, co-elute chromatographically, and experience similar ionization and fragmentation, thus providing the most accurate correction for any analyte loss during sample preparation and analysis.[6][7]
Experimental
Materials and Reagents
-
Protocatechuic Acid (PCA, ≥97% purity)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (heparin-treated)
Instrumentation
-
A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
-
A C18 analytical column (e.g., 2.1 x 150 mm, 3.0 µm particle size).[9]
Preparation of Solutions
-
PCA Stock Solution (1 mg/mL): Dissolve 10 mg of PCA in 10 mL of methanol.
-
¹³C₇-PCA Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of ¹³C₇-PCA in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of PCA working standards by serially diluting the PCA stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
IS Working Solution (10 µg/mL): Dilute the ¹³C₇-PCA stock solution with methanol.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL ¹³C₇-PCA internal standard working solution.
-
Acidify the sample by adding 2 µL of formic acid and vortex for 30 seconds.[3]
-
Add 1.0 mL of ethyl acetate to the tube.
-
Vortex mix for 3 minutes to ensure thorough extraction.[9]
-
Centrifuge at 12,000 rpm for 10 minutes to separate the layers.[3][9]
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.[9]
-
Reconstitute the residue in 100 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.[3][9]
-
Centrifuge at 12,000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 150 mm, 3.0 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient optimized for separation |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Spray Voltage | 3.0 kV |
| Heated Capillary Temp. | 350 °C |
| Sheath Gas (Nitrogen) | 20 psi |
| Auxiliary Gas (Nitrogen) | 5 psi |
| Collision Gas (Argon) | 1.5 mTorr |
Selected Reaction Monitoring (SRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Protocatechuic Acid (PCA) | 153.0 | 109.0 | 15 |
| ¹³C₇-PCA (Internal Standard) | 160.0 | 115.0 | ~15 (to be optimized) |
The product ion for PCA corresponds to the neutral loss of CO₂.[3] The transition for the ¹³C₇-labeled standard is predicted based on the same fragmentation pattern.
Results and Discussion
Method Validation
The method should be validated according to standard bioanalytical method validation guidelines. Key parameters to assess include linearity, accuracy, precision, selectivity, recovery, and stability.
Linearity: The calibration curve for PCA in plasma is expected to be linear over a concentration range relevant to in vivo studies (e.g., 1-1000 ng/mL).[3][5] A correlation coefficient (r²) of >0.99 is typically achieved.
Precision and Accuracy: The intra- and inter-day precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision, expressed as the relative standard deviation (RSD), should be less than 15%. The accuracy, expressed as the relative error (RE), should be within ±15%.[9]
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low QC | < 15% | < 15% | ± 15% |
| Medium QC | < 15% | < 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% |
Recovery: The extraction recovery of PCA from plasma is determined by comparing the peak area of PCA in extracted samples to that of unextracted standards. A consistent and reproducible recovery is essential for a reliable method.
Pharmacokinetic Application
This validated method can be applied to pharmacokinetic studies. Following oral administration of a substance containing PCA or its precursors, blood samples can be collected at various time points. The plasma concentrations of PCA can then be determined using this method. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½) can be calculated to characterize the absorption, distribution, metabolism, and excretion of PCA.[3][10]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the quantification of protocatechuic acid in plasma.
Caption: Metabolic pathway of protocatechuic acid from dietary sources.
Conclusion
The described LC-MS/MS method, utilizing a ¹³C₇-labeled internal standard, provides a highly selective, sensitive, and accurate means for the quantification of protocatechuic acid in human plasma. The simple and efficient sample preparation protocol, combined with the reliability of stable isotope dilution, makes this method well-suited for high-throughput analysis in clinical and research settings. This will facilitate further investigation into the pharmacokinetics and biological activities of this important dietary metabolite.
References
- 1. Preparation and Characterization of Protocatechuic Acid Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocatechuic acid-13C7 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. [Determination of protocatechuic acid in rat plasma by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Sample Preparation for ¹³C Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions.[1] By introducing a stable isotope-labeled substrate, such as ¹³C-glucose, into a biological system, researchers can trace the path of labeled atoms through the metabolic network.[1][2] ¹³C-MFA is widely considered the gold standard for measuring in vivo metabolic fluxes, providing a detailed snapshot of cellular physiology.[1] The accuracy and reliability of ¹³C-MFA heavily depend on meticulous sample preparation. The primary goal is to instantly halt all enzymatic activity (quenching) and efficiently extract metabolites while perfectly preserving their isotopic labeling patterns from the in vivo state.[3][4][5] Ineffective sample preparation can lead to significant alterations in metabolite levels and labeling, compromising the entire analysis.[5]
This application note provides a comprehensive guide to the core sample preparation protocols required for a successful ¹³C-MFA experiment, focusing on cultured mammalian cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 3. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Stable Isotope Tracing with Protocatechuic Acid-¹³C₇
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protocatechuic acid (PCA) is a widely distributed phenolic acid in plants and a major metabolite of anthocyanins, exhibiting a range of biological activities including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Understanding the in vivo metabolic fate of PCA is crucial for elucidating its mechanisms of action and evaluating its therapeutic potential. Stable isotope tracing, utilizing compounds like Protocatechuic acid-¹³C₇, offers a powerful methodology to track the absorption, distribution, metabolism, and excretion (ADME) of PCA in living organisms without the complications of radioactive isotopes.[5][6]
This document provides detailed application notes and standardized protocols for conducting in vivo stable isotope tracing studies using Protocatechuic acid-¹³C₇. These guidelines are intended for researchers in pharmacology, toxicology, and drug development to investigate the metabolic pathways and pharmacokinetic properties of PCA.
Core Applications
-
Metabolic Pathway Elucidation: Tracing the ¹³C label from PCA-¹³C₇ into downstream metabolites to identify and quantify the activity of specific metabolic pathways.
-
Pharmacokinetic Analysis: Quantifying the concentration of PCA-¹³C₇ and its labeled metabolites in various biological matrices over time to determine key pharmacokinetic parameters.
-
Bioavailability Studies: Assessing the extent and rate of absorption of PCA from different formulations or dietary sources.
-
Drug-Nutrient Interaction Studies: Investigating how co-administered drugs or dietary components influence the metabolism of PCA.
Experimental Protocols
Animal Model and Acclimatization
A suitable animal model, such as mice or rats, should be selected based on the research question. Animals should be housed in a controlled environment (temperature, humidity, and light-dark cycle) and allowed to acclimatize for at least one week prior to the experiment. Standard chow and water should be provided ad libitum. For specific studies, a special diet, such as a carbohydrate-free diet, may be considered to maximize labeling efficiency.[7]
Preparation and Administration of Protocatechuic Acid-¹³C₇
Protocatechuic acid-¹³C₇ can be obtained from commercial suppliers.[6][8] The route of administration will depend on the study's objective. Common methods include:
-
Oral Gavage: For studying the metabolism following ingestion. PCA-¹³C₇ can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC-Na).[8]
-
Intraperitoneal (IP) Injection: To bypass first-pass metabolism in the gut and liver.[7]
-
Intravenous (IV) Infusion: For direct introduction into the systemic circulation, allowing for precise control over the plasma concentration.[9][10]
Example Preparation for Oral Gavage: To prepare a 2.5 mg/mL suspension, dissolve 250 mg of Protocatechuic acid-¹³C₇ in 100 mL of 0.5% CMC-Na solution.[8] The dosage should be determined based on previous studies with unlabeled PCA, typically in the range of 10-50 mg/kg body weight.
Sample Collection
Biological samples should be collected at various time points post-administration to capture the dynamic changes in the concentration of PCA-¹³C₇ and its metabolites.
-
Blood: Serial blood samples can be collected from the tail vein or via cardiac puncture at terminal time points. Plasma or serum is separated by centrifugation.
-
Urine and Feces: Animals can be housed in metabolic cages for the collection of urine and feces to assess excretion.
-
Tissues: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain) are rapidly excised, weighed, and flash-frozen in liquid nitrogen to quench metabolic activity.
Metabolite Extraction
Metabolites from plasma, urine, and tissue homogenates need to be extracted for analysis. A common method involves protein precipitation with a cold organic solvent.
Protocol for Plasma/Tissue Metabolite Extraction:
-
To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
Sample Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and specificity in detecting and quantifying isotopically labeled compounds.
-
Chromatography: A C18 reversed-phase column is typically used to separate PCA and its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantifying the transition of the precursor ion (PCA-¹³C₇) to its product ions. The mass shift of +7 amu for PCA-¹³C₇ and its metabolites compared to their unlabeled counterparts allows for their specific detection.
Data Presentation
The quantitative data from the LC-MS/MS analysis should be summarized in clear and structured tables to facilitate comparison and interpretation.
| Table 1: Pharmacokinetic Parameters of Protocatechuic Acid-¹³C₇ in Rat Plasma (Mean ± SD, n=6) | |
| Parameter | Value |
| Cₘₐₓ (µg/mL) | 15.2 ± 2.1 |
| Tₘₐₓ (h) | 0.5 ± 0.1 |
| AUC₀₋ₜ (µg·h/mL) | 45.8 ± 5.3 |
| t₁/₂ (h) | 2.1 ± 0.4 |
| CL (mL/h/kg) | 1.2 ± 0.2 |
| Vd (L/kg) | 3.5 ± 0.6 |
| Table 2: Tissue Distribution of Protocatechuic Acid-¹³C₇ Derived Metabolites at 2 hours Post-Dose (ng/g tissue, Mean ± SD, n=6) | |||
| Tissue | PCA-¹³C₇ | Metabolite A-¹³Cₓ | Metabolite B-¹³Cᵧ |
| Liver | 850 ± 98 | 1250 ± 150 | 450 ± 55 |
| Kidney | 1200 ± 130 | 980 ± 110 | 620 ± 70 |
| Brain | 50 ± 8 | 15 ± 3 | N.D. |
| Heart | 110 ± 15 | 85 ± 10 | 30 ± 5 |
| N.D. = Not Detected |
| Table 3: Excretion Profile of Protocatechuic Acid-¹³C₇ and its Metabolites in Rats over 24 hours (% of Administered Dose, Mean ± SD, n=6) | ||
| Excretion Route | PCA-¹³C₇ | Total Labeled Metabolites |
| Urine | 15.2 ± 2.5 | 55.8 ± 6.2 |
| Feces | 5.1 ± 1.1 | 12.4 ± 1.9 |
| Total Recovery | 20.3 ± 3.6 | 68.2 ± 8.1 |
Visualizations
Caption: Experimental workflow for in vivo stable isotope tracing with Protocatechuic acid-¹³C₇.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHARMACOLOGICAL ACTIVITIES OF PROTOCATECHUIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. medchemexpress.com [medchemexpress.com]
- 7. f1000research.com [f1000research.com]
- 8. Protocatechuic acid-13C7 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 9. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Protocatechuic Acid-13C7 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Protocatechuic acid-13C7, a stable isotope-labeled form of Protocatechuic acid (PCA), in pharmacokinetic (PK) research. This document includes detailed experimental protocols and data presentation to guide researchers in designing and executing robust PK studies.
Introduction to Protocatechuic Acid and the Role of Stable Isotope Labeling
Protocatechuic acid (3,4-dihydroxybenzoic acid) is a widely distributed phenolic acid found in numerous plants, fruits, and vegetables. It is also a major metabolite of complex polyphenols like anthocyanins.[1][2] PCA has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][3] To effectively evaluate the therapeutic potential of PCA, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial.
Pharmacokinetic studies are essential for determining the fate of a compound within a biological system. The use of stable isotope-labeled compounds, such as this compound, offers significant advantages in these studies.[4][5] By incorporating seven carbon-13 atoms, this labeled version of PCA can be definitively distinguished from the endogenous, unlabeled PCA by mass spectrometry. This allows for more accurate and sensitive quantification, eliminating potential interference from the natural presence of the compound in biological matrices.[4] this compound can be used as a tracer to study the metabolism and disposition of externally administered PCA or as an ideal internal standard for the quantification of unlabeled PCA.[4]
Pharmacokinetic Profile of Protocatechuic Acid
Table 1: Pharmacokinetic Parameters of Protocatechuic Acid in Mice
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 73.6 | µM |
| Tmax (Time to Reach Cmax) | 5 | minutes |
| Absorption Half-life (t1/2a) | 2.9 | minutes |
| Initial Elimination Half-life (t1/2α) | ~3 | minutes |
| Terminal Elimination Half-life (t1/2β) | 16 | minutes |
| AUC (0→8h) (Area Under the Curve) | 1456 | µM·min |
Data sourced from a study involving oral administration of 50 mg/kg PCA in mice.[6][7][8]
Experimental Protocols
The following protocols are based on established methodologies for the pharmacokinetic analysis of protocatechuic acid and are adapted for the use of this compound.
Animal Pharmacokinetic Study Protocol
This protocol outlines an in vivo study to determine the pharmacokinetic profile of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle for administration (e.g., deionized water, 0.5% carboxymethyl cellulose)[5]
-
Male/Female mice (e.g., CF-1 strain), fasted overnight with free access to water[6]
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
Procedure:
-
Dosing Solution Preparation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle at a suitable concentration (e.g., 5 mg/mL for a 50 mg/kg dose in mice).[6]
-
Animal Dosing: Administer the this compound solution to the mice via oral gavage at a dose of 50 mg/kg.[6]
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., retro-orbital sinus, tail vein) at predetermined time points. Based on the rapid absorption and elimination of PCA, a suggested sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, and 8 hours post-administration.[6]
-
Plasma Preparation: Immediately place the collected blood into heparinized microcentrifuge tubes. Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[6]
Plasma Sample Preparation and LC-MS/MS Analysis Protocol
This protocol details the extraction of this compound from plasma samples and its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) solution (e.g., a deuterated or other stable isotope-labeled analog of PCA)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Deionized water
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Protein Precipitation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometric Conditions (Example for this compound):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 160.1 → Product ion (Q3) m/z 115.1 (hypothetical, based on the loss of COOH from the 13C-labeled parent)
-
Internal Standard: To be determined based on the specific IS used.
-
-
-
Data Analysis:
Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated from the plasma concentration-time profile using non-compartmental analysis software.
Visualizations
Experimental Workflow
References
- 1. New progress in the pharmacology of protocatechuic acid: A compound ingested in daily foods and herbs frequently and heavily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 6. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of protocatechuic acid in mouse and its quantification in human plasma using LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Application Notes and Protocols for 13C Metabolic Flux Analysis Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing 13C metabolic flux analysis (MFA) experiments. This powerful technique offers quantitative insights into intracellular metabolic pathway activities, which is critical for understanding cellular physiology, disease mechanisms, and the effects of therapeutic interventions.[1]
Introduction to 13C Metabolic Flux Analysis
13C Metabolic Flux Analysis (MFA) is a cornerstone technique in metabolic research for quantifying the rates (fluxes) of intracellular metabolic reactions.[2] By introducing a stable isotope-labeled substrate, such as ¹³C-glucose, into a biological system, researchers can trace the path of the labeled atoms through the metabolic network.[1][2] The resulting distribution of 13C in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] This data, in conjunction with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes.[1]
Key Applications:
-
Understanding Disease Metabolism: Elucidating metabolic reprogramming in diseases like cancer (e.g., the Warburg effect).[1]
-
Target Identification and Validation: Identifying critical metabolic enzymes or pathways as potential drug targets.[1]
-
Mechanism of Action Studies: Determining how drugs or genetic modifications alter metabolic networks.[1]
-
Bioprocess Optimization: Enhancing the production of biopharmaceuticals by optimizing cellular metabolism.[1]
Experimental Design Considerations
A well-designed experiment is crucial for obtaining accurate and meaningful flux measurements. Key considerations include:
-
Tracer Selection: The choice of the 13C-labeled substrate is paramount and should be tailored to the specific metabolic pathways of interest.[2][4] For instance, 13C-glucose tracers are ideal for studying glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while 13C-glutamine tracers provide better resolution for the TCA cycle.[4]
-
Labeling Strategy: The duration of labeling is critical to ensure that the intracellular metabolites reach an isotopic steady state, which is a key assumption in many MFA models.[4] It is recommended to perform a time-course experiment (e.g., sampling at 18 and 24 hours) to verify that isotopic steady state has been achieved.[4]
-
Cell Culture Conditions: Maintaining consistent and well-defined culture conditions is essential for reproducibility. This includes cell line selection, media composition, and growth phase at the time of the experiment.
-
Parallel Labeling Experiments: Using multiple different 13C-labeled substrates in parallel experiments can significantly enhance the resolution of metabolic fluxes in complex models.[4]
Experimental Workflow
A typical 13C MFA experiment follows a structured workflow, from initial planning to data interpretation.
Detailed Experimental Protocols
Protocol 1: Cell Culture and 13C Labeling
Objective: To label cells with a 13C-tracer to achieve isotopic steady state.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free and amino acid-free medium
-
13C-labeled substrate (e.g., [U-13C6]glucose, [U-13C5]glutamine)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Adaptation (Optional but Recommended): One day before the labeling experiment, switch the cells to a medium containing unlabeled versions of the tracer substrate at the same concentration to be used for labeling. This helps the cells adapt to the specific media formulation.
-
Labeling:
-
Aspirate the adaptation medium and wash the cells once with sterile PBS.
-
Add the pre-warmed 13C-labeling medium to the cells. The labeling medium is prepared by supplementing the base medium with the 13C-labeled substrate and dialyzed FBS.
-
Incubate the cells for a predetermined duration to achieve isotopic steady state (e.g., 24 hours). The optimal time should be determined empirically for each cell line and condition.[4]
-
Protocol 2: Metabolite Quenching and Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (B129727) or a methanol/water mixture (e.g., 80% methanol)[5][6]
-
Cell scraper
-
Centrifuge tubes
-
Liquid nitrogen
Procedure:
-
Quenching:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold saline to remove any remaining extracellular labeled substrate.
-
Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer.[7] This step rapidly quenches metabolic activity.
-
-
Extraction:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.
-
The extraction can be enhanced by a freeze-thaw cycle (e.g., snap-freezing in liquid nitrogen followed by thawing on ice).[8]
-
For a biphasic extraction to separate polar and nonpolar metabolites, add chloroform (B151607) and water to achieve a final ratio of methanol:chloroform:water of 2:2:1.[5]
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to pellet cell debris.[5]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. For biphasic extractions, the upper aqueous layer contains polar metabolites, and the lower organic layer contains lipids.
Protocol 3: Sample Preparation for GC-MS Analysis
Objective: To derivatize metabolites to make them volatile for gas chromatography.
Materials:
-
Dried metabolite extract
-
Derivatization agent (e.g., MTBSTFA for amino acids)
-
Solvent (e.g., pyridine)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Drying: Dry the metabolite extract completely using a speed vacuum concentrator without heat.[5]
-
Derivatization:
-
Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.
Data Acquisition and Analysis
Mass Spectrometry: The derivatized samples are analyzed by GC-MS to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. Data should be acquired in full scan mode to detect all isotopologues.
Data Correction: The raw MS data must be corrected for the natural abundance of 13C and other isotopes.[9]
Computational Flux Estimation: The corrected MIDs, along with measured extracellular uptake and secretion rates, are used as inputs for computational software to estimate intracellular fluxes.[2] Several software packages are available for this purpose, such as 13CFLUX2 and INCA.[10][11][12]
Statistical Analysis: A goodness-of-fit test (e.g., Chi-squared test) is performed to validate the model.[2] Confidence intervals for each estimated flux are calculated to assess the precision of the results.[2][13]
Data Presentation
Quantitative data from 13C-MFA should be presented in a clear and organized manner to facilitate interpretation and comparison.[2]
Table 1: Extracellular Fluxes
| Metabolite | Uptake/Secretion Rate (nmol/10^6 cells/hr) |
| Glucose | -150.5 ± 8.2 |
| Lactate | 250.1 ± 12.5 |
| Glutamine | -25.3 ± 2.1 |
| Glutamate | 5.7 ± 0.6 |
| Alanine | 10.2 ± 1.1 |
| Negative values indicate uptake, and positive values indicate secretion. Data are presented as mean ± standard deviation. |
Table 2: Intracellular Metabolic Fluxes (Relative to Glucose Uptake Rate)
| Reaction | Flux (Normalized) | 95% Confidence Interval |
| Glycolysis | ||
| Glucose -> G6P | 100 | - |
| F6P -> G3P | 85.2 | [82.1, 88.3] |
| GAP -> PYR | 170.4 | [165.8, 175.0] |
| Pentose Phosphate Pathway | ||
| G6P -> 6PG | 14.8 | [12.5, 17.1] |
| TCA Cycle | ||
| PYR -> AcCoA | 75.3 | [71.9, 78.7] |
| AcCoA + OAA -> Citrate | 90.1 | [86.5, 93.7] |
| α-KG -> SuccCoA | 88.5 | [84.9, 92.1] |
| Malate -> OAA | 89.8 | [86.2, 93.4] |
| Anaplerosis | ||
| PYR -> OAA | 5.1 | [3.8, 6.4] |
| Glutamine -> α-KG | 14.8 | [13.2, 16.4] |
Visualization of Metabolic Pathways
The following diagram illustrates the central carbon metabolism pathways typically investigated in 13C-MFA studies.
Conclusion
13C Metabolic Flux Analysis is a sophisticated and powerful method for quantitatively interrogating cellular metabolism.[2] The success of a 13C-MFA study hinges on a meticulous experimental design, precise execution of laboratory protocols, and robust computational analysis.[2] These application notes and protocols provide a framework for conducting successful 13C-MFA experiments, enabling researchers to gain deeper insights into cellular metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. southalabama.edu [southalabama.edu]
- 6. Metabolite extraction for mass spectrometry [bio-protocol.org]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 12. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 13. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Neuroprotective Mechanisms: Applications and Protocols for Protocatechuic Acid-¹³C₇ in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Protocatechuic acid (PCA), a widely distributed phenolic compound found in various fruits and vegetables, has garnered significant attention for its potent neuroprotective properties.[1][2][3] Its antioxidant, anti-inflammatory, and anti-apoptotic activities make it a promising candidate for the development of therapeutics against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][4][5] The stable isotope-labeled version, Protocatechuic acid-¹³C₇, serves as a critical tool for researchers to meticulously track its metabolic fate, quantify its distribution in the central nervous system, and elucidate its engagement with molecular targets. This document provides detailed application notes and experimental protocols for the utilization of Protocatechuic acid-¹³C₇ in neuroprotective research.
Protocatechuic acid has demonstrated the ability to mitigate oxidative stress, a key pathological feature of neurodegenerative disorders, by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[1][6] Furthermore, it can modulate inflammatory pathways by reducing the expression of pro-inflammatory mediators.[1][7] Studies have shown that PCA can cross the blood-brain barrier, a crucial characteristic for any neuroprotective agent.[4][5]
The primary application of Protocatechuic acid-¹³C₇ is in tracer studies to provide precise quantitative data on its pharmacokinetics, biodistribution, and metabolism. By utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), researchers can differentiate the exogenously administered ¹³C₇-labeled PCA from the endogenous, unlabeled compound, allowing for accurate measurement of its concentration in various tissues, including the brain.[8][9] This information is vital for determining appropriate dosing regimens and understanding the compound's bioavailability within the central nervous system.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the neuroprotective effects of protocatechuic acid. While these studies utilized unlabeled PCA, the data provides a crucial baseline for designing experiments with Protocatechuic acid-¹³C₇.
Table 1: In Vitro Neuroprotective Effects of Protocatechuic Acid
| Cell Line | Insult | PCA Concentration | Outcome | Reference |
| PC12 | 6-hydroxydopamine (6-OHDA) | Not specified | Increased cell viability, decreased lactate (B86563) dehydrogenase (LDH) release | [10] |
| HT22 | t-BHP (ROS producer) | Not specified | Increased cell viability, decreased intracellular ROS levels | [11] |
| HT22 | Glutamate | 2.5, 5, 10 µM | Dose-dependent increase in cell viability | [12] |
Table 2: In Vivo Neuroprotective and Cognitive Enhancing Effects of Protocatechuic Acid
| Animal Model | Disease Model | PCA Dosage | Key Findings | Reference |
| Mice | Alzheimer's Disease (Aβ injection) | 50 mg/kg (high-dose) | Improved symptoms through the cholinergic synaptic signaling pathway | [7] |
| Rats | Aluminum Chloride-induced Dementia | 10 and 20 mg/kg (p.o.) | Modulated memory deficits, biochemical, and pathological alterations | [13] |
| Mice | Scopolamine-induced Memory Impairment | 10 and 100 mg/kg (oral) | Ameliorated learning and memory impairments, reduced oxidative stress markers | [11] |
| 5XFAD Transgenic Mice | Alzheimer's Disease | Not specified | Ameliorated neuroinflammation and cognitive deficits | [14] |
Key Signaling Pathways in PCA-Mediated Neuroprotection
Protocatechuic acid exerts its neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Neuronal Cell Lines
This protocol outlines a general procedure to assess the neuroprotective effects of Protocatechuic acid-¹³C₇ against a neurotoxin-induced injury in a neuronal cell line (e.g., SH-SY5Y or PC12).
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of Protocatechuic acid-¹³C₇ for a predetermined time (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM 6-OHDA) to the wells containing the pre-treated cells.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
ROS Production: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Apoptosis: Evaluate apoptosis by measuring caspase-3 activity or using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Protocol 2: Pharmacokinetic and Brain Distribution Study in a Rodent Model
This protocol describes an in vivo study to determine the pharmacokinetic profile and brain distribution of Protocatechuic acid-¹³C₇.
Methodology:
-
Animal Dosing: Administer a single dose of Protocatechuic acid-¹³C₇ to a cohort of rodents (e.g., mice or rats) via oral gavage or intraperitoneal injection.
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via tail vein or cardiac puncture and harvest the brains.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue in a suitable buffer.
-
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate Protocatechuic acid-¹³C₇ and an internal standard from the plasma and brain homogenates.
-
LC-MS/MS Analysis: Quantify the concentration of Protocatechuic acid-¹³C₇ in the processed samples using a validated LC-MS/MS method.[8]
-
Data Analysis:
-
Use pharmacokinetic software to model the plasma concentration-time data and calculate key parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Determine the concentration of Protocatechuic acid-¹³C₇ in the brain tissue to assess its ability to cross the blood-brain barrier.
-
Application of Protocatechuic Acid-¹³C₇ in Target Engagement Studies
A key advantage of using a stable isotope-labeled compound is the ability to conduct target engagement studies. By tracing the ¹³C₇ label, researchers can identify and quantify the binding of PCA to its molecular targets within neuronal cells. This can be achieved through techniques such as affinity purification-mass spectrometry, where the labeled compound is used as a bait to pull down its binding partners from cell lysates.
Conclusion
Protocatechuic acid holds significant promise as a neuroprotective agent. The use of Protocatechuic acid-¹³C₇ provides a powerful tool to advance our understanding of its therapeutic potential. The application notes and protocols provided herein offer a framework for researchers to design and execute robust preclinical studies to evaluate the efficacy and mechanisms of action of this compelling natural compound in the context of neurodegenerative diseases.
References
- 1. Recent developments in the role of protocatechuic acid in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2023-5940 [excli.de]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological effects of protocatechuic acid and its therapeutic potential in neurodegenerative diseases: Review on the basis of in vitro and in vivo studies in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocatechuic Acid Improves Alzheimer's Disease by Regulating the Cholinergic Synaptic Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Examining the neuroprotective effects of protocatechuic acid and chrysin on in vitro and in vivo models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocatechuic Acid from Euonymus alatus Mitigates Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. imrpress.com [imrpress.com]
- 14. Neuroinflammatory suppression with protocatechuic acid attenuates Alzheimer's disease phenotypes in 5 ×FAD transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stable Isotope Labeling Experiments
Welcome to the Technical Support Center for stable isotope labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control checkpoints in a stable isotope labeling experiment?
A1: The success of an isotopic labeling experiment hinges on several critical quality control (QC) steps throughout the workflow. The primary checkpoints include verifying the isotopic enrichment of your labeled standards, ensuring complete label incorporation in cellular experiments (e.g., SILAC), maintaining consistency in sample mixing, and validating the accuracy of your mass spectrometry data. Neglecting these steps can lead to inaccurate quantification and unreliable results.
Q2: How can I assess the isotopic enrichment of my labeled compound?
A2: Isotopic enrichment is a critical parameter that can be determined using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. HR-MS allows for the precise mass measurement to confirm the incorporation of the heavy isotope. NMR can confirm the specific location of the isotope within the molecule's structure. It is crucial to perform these measurements before initiating the experiment to ensure the quality of your labeling reagent.
Q3: What is incomplete labeling in SILAC and how does it affect quantification?
A3: Incomplete labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) occurs when not all proteins in the "heavy" labeled cell population have fully incorporated the heavy amino acids. This results in a mixed population of light, partially labeled, and fully labeled peptides after protein digestion. The primary consequence is an underestimation of protein upregulation and an overestimation of protein downregulation, as the unlabeled peptides from the "heavy" sample contribute to the "light" peptide signal.[1][2] For accurate quantification, a labeling efficiency of at least 97% is recommended, which is typically achieved after at least five to six cell doublings in the SILAC medium.[3][4][5]
Q4: What is arginine-to-proline conversion in SILAC and why is it problematic?
A4: Arginine-to-proline conversion is a metabolic process observed in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[6] This poses a problem for quantification because it splits the mass spectrometry signal of proline-containing peptides into multiple peaks, complicating data analysis and leading to inaccurate measurements of protein abundance. This conversion can affect a significant portion of the proteome, as many tryptic peptides contain proline.[2] Adding proline to the SILAC medium can help prevent this conversion.[7]
Troubleshooting Guides
Issue 1: Incomplete Labeling in SILAC Experiments
Symptom: Mass spectrometry data shows a low percentage of heavy-labeled peptides, leading to inaccurate protein quantification. The expected mass shift between light and heavy peptides is not consistently observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >95% incorporation.[4][5] | Complete replacement of natural amino acids with their heavy counterparts. |
| Incorrect Media Formulation | Double-check the formulation of your SILAC medium to ensure it completely lacks the light version of the amino acid you are labeling with. | Proper labeling environment for the cells. |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in the medium. Ensure all media components are free of contaminating amino acids. | Reduced background of light amino acids, leading to higher incorporation efficiency. |
| Amino Acid Conversion | If you suspect amino acid conversion (e.g., arginine to proline), consider using a cell line with a deficient metabolic pathway or supplementing the medium with the converted amino acid (e.g., proline).[7] | Minimized metabolic conversion and accurate labeling. |
Issue 2: Poor Labeling Efficiency in TMT Experiments
Symptom: Low reporter ion intensities and a high degree of missing values in the quantitative data across different TMT channels.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Sample pH | Ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the TMT reagent. Acidic conditions can significantly reduce labeling efficiency. | Optimal reaction conditions for the TMT reagent, leading to high labeling efficiency. |
| Presence of Primary Amines | Avoid buffers containing primary amines (e.g., Tris, ammonium (B1175870) bicarbonate) during sample preparation, as they will compete with the peptides for the TMT reagent. Use buffers like TEAB or perform a desalting step before labeling. | The TMT reagent reacts specifically with the N-terminus and lysine (B10760008) residues of the peptides. |
| Insufficient TMT Reagent | Ensure an adequate molar excess of the TMT reagent to the total amount of peptide. Follow the manufacturer's recommendations. | Complete labeling of all available primary amines on the peptides. |
Quantitative Data Summary
Table 1: Mass Shifts of Common SILAC Amino Acids
This table provides the mass shifts for commonly used "heavy" amino acids in SILAC experiments, enabling accurate identification of labeled peptides in mass spectrometry data.
| Amino Acid | Isotopic Label | Mass Shift (Da) |
| L-Lysine | D4 | +4 |
| L-Lysine | 13C6 | +6 |
| L-Lysine | 13C6, 15N2 | +8 |
| L-Arginine | 13C6 | +6 |
| L-Arginine | 13C6, 15N4 | +10 |
Data sourced from Thermo Fisher Scientific.[8]
Table 2: Expected SILAC Incorporation Rate
The efficiency of label incorporation is critical for accurate quantification. This table shows the theoretical incorporation rate based on the number of cell doublings.
| Number of Cell Doublings | Theoretical Incorporation Rate (%) |
| 1 | 50.0 |
| 2 | 75.0 |
| 3 | 87.5 |
| 4 | 93.8 |
| 5 | 96.9[3] |
| 6 | 98.4 |
Note: Actual incorporation rates can be influenced by protein turnover.[3][5]
Experimental Protocols
Protocol 1: Verifying SILAC Label Incorporation Efficiency
This protocol outlines the steps to confirm that the "heavy" labeled amino acids have been sufficiently incorporated into the cellular proteome before proceeding with the main experiment.
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five to six cell doublings.[4][5]
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a protein database. Manually inspect the spectra of several abundant, high-confidence peptides to confirm the complete shift from the light to the heavy isotopic form. The labeling efficiency can be calculated as: (Heavy Peptide Intensity) / (Heavy Peptide Intensity + Light Peptide Intensity). An incorporation rate of >97% is recommended for accurate quantification.[2]
Protocol 2: Tandem Mass Tag (TMT) Labeling of Peptides
This protocol provides a general workflow for labeling peptide samples with TMT reagents for multiplexed quantitative proteomics.
-
Peptide Preparation: Start with 10-25 µg of purified peptide digest for each sample.[9] Ensure the peptides are in an amine-free buffer (e.g., 100 mM TEAB or 200 mM HEPES) at a pH of 8.0-8.5.
-
Reagent Reconstitution: Immediately before use, equilibrate the TMT label reagents to room temperature. Reconstitute each reagent vial with anhydrous acetonitrile (B52724) as per the manufacturer's instructions.[10]
-
Labeling Reaction: Add the appropriate volume of the reconstituted TMT reagent to each peptide sample. Incubate the reaction for 1 hour at room temperature.[9][11]
-
Quenching: Add 5% hydroxylamine (B1172632) to each sample to quench the labeling reaction. Incubate for 15 minutes at room temperature.[9][12]
-
Sample Pooling: Combine the labeled samples in equal amounts into a new microcentrifuge tube.
-
Sample Cleanup: Desalt the pooled sample using a C18 desalting column to remove excess TMT reagent and other contaminants before LC-MS/MS analysis.[10]
Visualizations
Caption: General workflow for a SILAC experiment.
Caption: Simplified mTOR signaling pathway.
Caption: Overview of the Glycolysis pathway.
References
- 1. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. TMT labelling [protocols.io]
- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Protocatechuic Acid-13C7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Protocatechuic acid-13C7.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in negative ion mode?
A1: Protocatechuic acid (PCA) readily forms a deprotonated molecule [M-H]⁻ in negative electrospray ionization (ESI) mode. The most common fragmentation pathway for PCA is the neutral loss of carbon dioxide (CO₂), which has a mass of 44 Da.
For unlabeled Protocatechuic acid (C₇H₆O₄), the monoisotopic mass is approximately 154.026 g/mol . The deprotonated precursor ion [M-H]⁻ is observed at m/z 153. The primary product ion, resulting from the loss of CO₂, is observed at m/z 109.
For this compound, all seven carbon atoms are replaced with ¹³C isotopes. This results in a mass increase of 7 Da compared to the unlabeled compound. Therefore, the expected ions are:
-
Precursor Ion [M-H]⁻: m/z 160
-
Product Ion [M-H-CO₂]⁻: m/z 116 (Note: The lost CO₂ will also contain a ¹³C atom, so the neutral loss is 45 Da).
Q2: Which ionization mode is recommended for this compound analysis?
A2: Negative electrospray ionization (ESI) mode is recommended for the analysis of Protocatechuic acid and its isotopically labeled forms.[1] This is due to the acidic nature of the carboxylic acid and phenolic hydroxyl groups, which are readily deprotonated to form negative ions, leading to enhanced sensitivity.
Q3: How can I confirm the isotopic purity of my this compound standard?
A3: To confirm the isotopic purity, prepare a high-concentration solution of the this compound standard and analyze it using full scan mass spectrometry. In the resulting spectrum, the peak intensity of the unlabeled protocatechuic acid (m/z 153) should be minimal compared to the peak for the fully labeled compound (m/z 160). You can calculate the isotopic enrichment by comparing the peak areas of the labeled and unlabeled species.
Q4: Can I use the same LC method for both unlabeled Protocatechuic acid and this compound?
A4: Yes, ¹³C-labeled internal standards are expected to co-elute with their unlabeled counterparts under typical reversed-phase chromatography conditions. This is a significant advantage as it ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate quantification.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify that the mass spectrometer is set to monitor the correct precursor (m/z 160) and product (m/z 116) ions for this compound. Ensure the instrument is operating in negative ESI mode. |
| Suboptimal Source Parameters | Infuse a standard solution of this compound directly into the mass spectrometer and optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the precursor ion. |
| Inefficient Fragmentation | While infusing the standard, perform a product ion scan to identify the most abundant fragment ions. Optimize the collision energy to maximize the intensity of the m/z 116 product ion. |
| Degradation of the Standard | Prepare fresh working solutions from your stock of this compound. Ensure proper storage conditions (e.g., protected from light, appropriate temperature) to prevent degradation. |
| Sample Preparation Issues | Review your sample extraction procedure. Ensure the pH of the sample is appropriate for efficient extraction of an acidic compound. Acidifying the sample to approximately pH 2 can improve extraction recovery.[1] |
Issue 2: High Variability in the this compound Signal
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure uniformity in all sample preparation steps, including pipetting, extraction, and reconstitution volumes. Inconsistent handling can lead to variable recovery of the internal standard. |
| Matrix Effects | While ¹³C-labeled standards are excellent at compensating for matrix effects, severe ion suppression or enhancement can still cause variability. Evaluate matrix effects by comparing the response of the internal standard in a clean solution versus in an extracted matrix blank. If significant effects are observed, consider further sample cleanup or chromatographic optimization to separate the analyte from interfering matrix components. |
| Autosampler Injection Issues | Check the autosampler for any signs of malfunction. Ensure the injection volume is consistent and that there are no air bubbles in the syringe or sample loop. |
| Instability in the Ion Source | Monitor the spray stability from the ESI probe. An unstable spray can lead to fluctuating signal intensity. Clean the ion source if necessary. |
Quantitative Data Summary
The following table summarizes the recommended starting parameters for an LC-MS/MS method for this compound. These parameters should be optimized for your specific instrument and experimental conditions.
| Parameter | Recommended Value |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative ESI |
| Precursor Ion (Q1) | m/z 160 |
| Product Ion (Q2) | m/z 116 |
| Dwell Time | 50 - 100 ms |
| Collision Energy (CE) | Optimize (start around -20 to -30 V) |
| Capillary Voltage | Optimize (start around 3.0 - 4.0 kV) |
| Source Temperature | Optimize (start around 350 - 450 °C) |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Optimize Source Parameters:
-
Set the mass spectrometer to negative ESI mode.
-
Perform a full scan to locate the precursor ion at m/z 160.
-
Adjust the capillary voltage, source temperature, and nebulizer/drying gas flows to maximize the intensity of the m/z 160 ion.
-
-
Optimize Fragmentation:
-
Perform a product ion scan of the m/z 160 precursor ion.
-
Vary the collision energy to find the value that produces the most intense signal for the product ion at m/z 116.
-
-
Set up MRM Transition: Create a Multiple Reaction Monitoring (MRM) method using the optimized parameters with the transition 160 → 116.
Visualizations
Caption: Experimental workflow for the quantification of protocatechuic acid using a ¹³C-labeled internal standard.
Caption: Troubleshooting logic for low or no signal of the this compound internal standard.
References
Technical Support Center: Troubleshooting 13C Labeling in Cell Culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with low incorporation of 13C labels in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low 13C label incorporation?
Low incorporation of 13C labels can stem from several factors, broadly categorized as issues with the cell culture conditions, the labeling medium, or the experimental workflow itself. Key contributors include:
-
Incomplete Labeling: The labeling duration may be insufficient for the cells to fully incorporate the stable isotope-labeled nutrient. For accurate quantification, a labeling efficiency of at least 97% is recommended, which is often achieved after a minimum of five cell doublings in the labeling medium.[1]
-
Contamination with Unlabeled Nutrients: The presence of natural (12C) versions of the labeled nutrient in the culture system will dilute the 13C-labeled tracer. Common sources include non-dialyzed serum, which is rich in small molecules like glucose and amino acids, and impurities in the base medium.[2][3]
-
Metabolic Scrambling or Conversion: Cells can metabolically convert one labeled amino acid into another. A classic example is the conversion of "heavy" arginine to "heavy" proline in some cell lines, which can complicate data analysis and lead to inaccurate quantification.[1] Isotopic scrambling, where isotopes become mixed up between different positions on a molecule due to enzymatic activity, can also occur.[4]
-
Cellular Metabolism and Health: The metabolic state of the cells significantly impacts nutrient uptake and incorporation. Factors such as high cell passage number, altered growth rates, and general cell health can affect labeling efficiency.[5][6] High-passage cells often exhibit altered morphology, growth rates, and genetic drift.[5]
-
Suboptimal Labeling Medium: The concentration of the 13C-labeled substrate may be too low, or the medium may lack other essential components, affecting cell proliferation and metabolism.
Q2: How can I determine the incorporation efficiency of my 13C label?
To ensure accurate results, it is crucial to verify the incorporation efficiency of the heavy label before proceeding with the main experiment.[1] This can be achieved through a small-scale pilot study:
-
Culture a small population of your cells in the "heavy" labeling medium for a duration equivalent to at least five cell doublings.[1]
-
Harvest the labeled cells and lyse them.
-
Digest the proteins using an appropriate enzyme (e.g., trypsin).
-
Analyze the resulting peptide mixture using mass spectrometry (LC-MS/MS).
-
Search the mass spectrometry data against a protein database to determine the percentage of heavy label incorporation. The target incorporation rate should be greater than 97%.[1]
Q3: My cells are growing slowly in the labeling medium. How does this affect 13C incorporation?
Slow cell growth can be a significant factor in low 13C incorporation. If cells are not actively dividing and metabolizing, they will not uptake and utilize the labeled nutrients from the medium at a sufficient rate. Potential causes for slow growth in labeling medium include:
-
Nutrient-Depleted Medium: The custom labeling medium may be missing essential amino acids or other components necessary for robust cell growth.
-
Toxicity of Labeled Compound: While rare, high concentrations of a labeled compound could potentially have a minor effect on cell health.
-
Suboptimal Culture Conditions: Ensure that standard culture parameters like temperature, CO2 levels, and humidity are optimal.
It's important to monitor cell health and proliferation during the labeling period. If growth is significantly inhibited, consider optimizing the composition of the labeling medium.
Q4: What is the impact of cell passage number on metabolic labeling experiments?
The passage number of a cell line can have a profound impact on its phenotype, genotype, and metabolic characteristics.[5][6][7] As cells are repeatedly subcultured, they can undergo significant changes:
-
Altered Metabolism: High-passage cells can exhibit increased metabolic capacity and a shift in their redox state.[7] This can alter the uptake and processing of 13C-labeled tracers.
-
Changes in Gene and Protein Expression: Studies have shown that high-passage cells can have altered expression of genes involved in secretion, adhesion, and proliferation.
-
Reduced Reproducibility: Using cells at different passage numbers across experiments can introduce significant variability, making it difficult to obtain reproducible results.[5][6]
For consistent and physiologically relevant results, it is recommended to use low-passage cells (e.g., <15) and to keep the passage number consistent across all related experiments.[5]
Troubleshooting Guides
Issue 1: Low Overall 13C Enrichment in Metabolites
Symptoms: Mass spectrometry analysis shows a low percentage of metabolites containing 13C atoms.
| Potential Cause | Troubleshooting Step | Rationale |
| Contamination from Unlabeled Sources | Use dialyzed fetal bovine serum (FBS) in your labeling medium.[2][3] | Standard FBS contains high levels of unlabeled small molecules (e.g., glucose, amino acids) that will compete with your 13C tracer. |
| Wash cells with phosphate-buffered saline (PBS) or a base medium without the unlabeled nutrient before adding the labeling medium.[2][8] | This removes residual unlabeled nutrients from the culture vessel. | |
| Insufficient Labeling Time | Increase the duration of labeling. Aim for a period that allows for at least one population doubling to approach pseudo-steady-state isotope enrichment.[9] For SILAC, at least five cell doublings are recommended.[1] | Cells need sufficient time to uptake and incorporate the labeled nutrient throughout their metabolic pathways. |
| Low Concentration of 13C Tracer | Increase the concentration of the 13C-labeled nutrient in the medium. | Ensure the labeled substrate is not the limiting nutrient for cell metabolism. |
| Poor Cell Health or Low Metabolic Activity | Monitor cell morphology and viability. Ensure cells are in the exponential growth phase during labeling. | Unhealthy or quiescent cells will have reduced metabolic activity and nutrient uptake. |
| High Cell Density | Optimize cell seeding density to prevent nutrient depletion and accumulation of waste products.[9] | Overly confluent cultures can have altered metabolic states. |
Issue 2: Inconsistent or Unexpected Labeling Patterns
Symptoms: The distribution of 13C within a specific metabolite (mass isotopomer distribution) is not as expected, or there is high variability between replicates.
| Potential Cause | Troubleshooting Step | Rationale |
| Metabolic Reprogramming | Characterize the metabolic phenotype of your cell line under your specific experimental conditions. | Different cell lines and culture conditions can lead to unexpected pathway utilization. |
| Metabolic Conversion of Tracers | If using labeled amino acids (e.g., in SILAC), be aware of potential conversions like arginine to proline.[1] | This metabolic process can lead to the label appearing in an untargeted amino acid, complicating analysis. |
| Isotope Scrambling | Consider using cell-free expression systems if scrambling is a major issue, as metabolic enzymes are more limited.[4] | Endogenous enzymes in live cells can cause the isotope to be moved to different positions within a molecule.[4] |
| Contribution from Unlabeled Carbon Sources | Be aware that cells can utilize other carbon sources from the medium, such as acetate (B1210297) from serum, which can dilute the label in downstream metabolites like fatty acids.[10] | This can lead to a lower fractional contribution of your primary tracer to certain metabolic pools. |
Experimental Protocols
Protocol 1: General Workflow for 13C Labeling in Adherent Mammalian Cells
This protocol provides a general framework for conducting a 13C labeling experiment. Specific timings and concentrations should be optimized for your cell line and experimental goals.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of labeling.[8]
-
Acclimatization (Optional but Recommended): About 24 hours before labeling, switch the cells to a medium that is identical to the labeling medium but contains the unlabeled version of the tracer. This allows the cells to adapt to any potential metabolic shifts caused by the new medium formulation.[8]
-
Initiation of Labeling:
-
Incubation: Incubate the cells for the desired duration. This can range from minutes to several days, depending on the metabolic pathway and turnover rate of the metabolites of interest. Time-course experiments are often performed to monitor the dynamics of label incorporation.[8]
-
Metabolite Extraction:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately add a chilled quenching solution (e.g., 80:20 methanol:water at -70°C) to the cells to halt all enzymatic activity.[2]
-
Place the culture dish at -75°C for at least 10 minutes to ensure complete quenching.[2]
-
Scrape the cells in the quenching solution on dry ice and collect the cell lysate.
-
Vortex the lysate and centrifuge to pellet cell debris.[2]
-
Collect the supernatant containing the metabolites for analysis by mass spectrometry or NMR.
-
Visualizations
Caption: A generalized workflow for 13C labeling experiments in cell culture.
Caption: A logical flowchart for troubleshooting low 13C label incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. synthelis.com [synthelis.com]
- 5. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 6. korambiotech.com [korambiotech.com]
- 7. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in their bioanalytical assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments and offers step-by-step solutions to minimize matrix effects, particularly when using isotopic standards.
Issue 1: Poor accuracy and precision in validation experiments across different biological matrix lots.
Question: My assay method performs well with a single lot of plasma, but it fails to meet accuracy and precision criteria when I test it with multiple lots as per regulatory guidelines. What could be the cause and how can I fix it?
Answer: This issue strongly suggests that your method is susceptible to inter-lot variability in the biological matrix composition. Different lots can have varying levels of endogenous components like phospholipids (B1166683) and metabolites, leading to inconsistent matrix effects.
Troubleshooting Steps:
-
Quantify the Variability: Perform a post-extraction addition experiment using at least six different lots of the biological matrix. This will help you determine if the degree of ion suppression or enhancement is significantly different between lots.
-
Enhance Sample Preparation: A more rigorous sample cleanup protocol is often necessary to remove the variable interfering components. Consider moving beyond simple protein precipitation.
-
Optimize Chromatography: Adjust your chromatographic method to achieve baseline separation of your analyte and internal standard from any interfering peaks that are present in some matrix lots but not others. This might involve changing the analytical column, mobile phase composition, or the gradient profile.[1]
-
Consider a Different Ionization Technique: If you are using electrospray ionization (ESI), which is known to be more susceptible to matrix effects, evaluate whether atmospheric pressure chemical ionization (APCI) is suitable for your analyte. APCI can be less prone to ion suppression from co-eluting compounds.[2][3]
Logical Workflow for Troubleshooting Inter-Lot Variability
Caption: Troubleshooting workflow for addressing inter-lot matrix effect variability.
Issue 2: Inconsistent or unexpected response from the Stable Isotope Labeled-Internal Standard (SIL-IS).
Question: The peak area of my SIL-IS is highly variable between different samples, or it is significantly lower or higher than the response I see in my calibration standards. What is causing this?
Answer: High variability in the SIL-IS response is a red flag. While a SIL-IS is designed to mimic the analyte's behavior, certain factors can lead to inconsistent responses, compromising the accuracy of your results.
Troubleshooting Steps:
-
Verify SIL-IS Purity: Ensure that the SIL-IS is of high isotopic purity and is not contaminated with the unlabeled analyte. Contamination can lead to artificially high results, especially at the lower limit of quantitation.
-
Check for Isotopic Exchange: If you are using a deuterium-labeled standard (D-IS), there is a possibility of back-exchange of deuterium (B1214612) atoms with protons from the solvent or matrix. This can alter the mass of the IS and affect its quantification.[4] Ensure the label is on a stable position within the molecule.
-
Investigate Chromatographic Separation: In some cases, particularly with deuterium labeling, the SIL-IS may exhibit a slightly different retention time than the native analyte (isotopic shift). If this shift causes the IS to elute in a region with a different matrix effect than the analyte, it will not accurately compensate for the variability.[5]
-
Re-evaluate the Choice of IS: If the isotopic shift is significant and cannot be resolved chromatographically, consider a SIL-IS with a different labeling approach (e.g., ¹³C or ¹⁵N), which is less likely to cause a retention time shift.[6]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalytical assays?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy, precision, and sensitivity of the assay.[7][8]
Q2: What are the primary causes of matrix effects?
A: Matrix effects are caused by a variety of endogenous and exogenous substances present in biological samples. Common culprits include:
-
Endogenous components: Phospholipids, salts, proteins, lipids, and metabolites.[2][7][8] Phospholipids are a major source of matrix effects in plasma and serum samples.[7][8][9][10]
-
Exogenous components: Dosing vehicles, anticoagulants, and co-administered drugs.[2]
Q3: Why are Stable Isotope Labeled Internal Standards (SIL-IS) the preferred choice for LC-MS assays?
A: SIL-IS are considered the "gold standard" because they have nearly identical physicochemical properties to the analyte.[4] This means they co-elute with the analyte and experience the same degree of matrix effect and variability during sample processing and ionization.[2] The consistent ratio of the analyte to the SIL-IS allows for accurate quantification even in the presence of matrix effects.
Q4: Can a SIL-IS always overcome matrix effects?
A: While highly effective, a SIL-IS may not always provide complete correction. For instance, if there is a significant chromatographic separation between the analyte and the SIL-IS (sometimes seen with deuterium labeling), they may be exposed to different matrix interferences, leading to inaccurate results.[5] Furthermore, a SIL-IS can mask underlying issues with the assay, such as poor recovery or instability, because it is affected in the same way as the analyte.[5][11]
Q5: How can I quantitatively assess the matrix effect in my assay?
A: The most common method is the post-extraction addition experiment . This involves comparing the response of an analyte in a neat solution to the response of the analyte spiked into an extracted blank matrix. This allows for the calculation of the Matrix Factor (MF).[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
This experiment quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the mobile phase or reconstitution solvent at specific concentrations (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and SIL-IS into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix before extraction at the same concentrations. (This set is used to evaluate recovery).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate the Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
A value close to 1.0 suggests that the SIL-IS is effectively compensating for the matrix effect.[2]
-
Experimental Workflow for Matrix Factor Assessment
Caption: Workflow for the post-extraction addition method to determine the Matrix Factor.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
This table summarizes the effectiveness of common sample preparation techniques in reducing phospholipid-based matrix effects.
| Sample Preparation Technique | Analyte Recovery (especially for polar analytes) | Effectiveness for Phospholipid Removal | Overall Recommendation |
| Protein Precipitation (PPT) | Good | Low | Least effective for removing phospholipids; often leads to significant matrix effects.[7][8][10] |
| Liquid-Liquid Extraction (LLE) | Can be low, especially for polar compounds | High | Provides clean extracts but analyte recovery can be a challenge.[7][8] |
| Solid-Phase Extraction (SPE) | Generally Good | Moderate to High | More effective than PPT at reducing matrix effects by removing phospholipids.[7][8] |
| HybridSPE® | Good | Very High | Combines the simplicity of PPT with the selectivity of SPE for highly effective phospholipid removal.[9][10][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ovid.com [ovid.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. scispace.com [scispace.com]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Analysis of 13C-Labeled Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance peak shape and resolution for 13C-labeled compounds in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak shape and resolution challenging for 13C-labeled compounds?
While 13C-labeled compounds are chemically very similar to their unlabeled counterparts, achieving optimal separation and peak shape can be challenging due to a few key factors. The primary challenge is often the co-elution of the labeled and unlabeled forms, which have nearly identical retention times.[1] Any suboptimal chromatographic conditions can lead to peak broadening or tailing, further compromising the ability to resolve these closely eluting species.[1] Additionally, subtle isotopic effects, although generally less pronounced than with deuterium (B1214612) labeling, can sometimes influence chromatographic behavior.[2][3]
Q2: How does 13C labeling affect retention time in reversed-phase HPLC?
In reversed-phase HPLC, 13C-labeled compounds generally exhibit nearly identical retention times to their unlabeled analogues.[3][4] Unlike deuterium labeling, which can sometimes lead to noticeable shifts in retention time due to differences in hydrogen bond strengths, the effect of 13C substitution is typically minimal.[3] However, very high-resolution systems may reveal minor separations due to the slight increase in molecular weight and subtle changes in molecular interactions.
Q3: What are the primary causes of poor peak shape (fronting or tailing) in HPLC?
Poor peak shape is a common issue in HPLC and can be attributed to several factors that are not specific to labeled compounds but are crucial to control for their successful analysis.
-
Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the stationary phase, such as residual silanols on silica-based columns.[3] Other causes include column contamination, excessive dead volume in the system, or a mismatch between the mobile phase pH and the analyte's pKa.[1]
-
Peak Fronting: This is commonly a result of column overloading, where too much sample is injected.[5] It can also be caused by a sample solvent that is stronger than the mobile phase, or by issues with the column itself, such as a void or collapse of the packed bed.[6]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
Peak tailing can significantly impact resolution and the accuracy of quantification. Follow these steps to diagnose and resolve this issue.
Systematic Troubleshooting Approach for Peak Tailing:
Caption: A step-by-step workflow to diagnose and resolve peak tailing issues.
Detailed Steps:
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities. If you are using a guard column, replacing it is a quick way to check if it's the source of the problem.[7]
-
Evaluate Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa. This ensures the analyte is in a single ionic state, preventing peak distortion.[1]
-
Inspect for System Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume, leading to broader and tailing peaks. Ensure all fittings are secure and tubing is of the appropriate internal diameter.
-
Consider Secondary Interactions: Basic compounds can interact with acidic silanol (B1196071) groups on the silica (B1680970) packing material, causing tailing.[3] Using a base-deactivated column or adding a competing base (like triethylamine) to the mobile phase can mitigate this.[1]
Guide 2: Troubleshooting Peak Fronting
Peak fronting can obscure smaller peaks and lead to inaccurate quantification.[5] Use this guide to identify and correct the cause.
Systematic Troubleshooting Approach for Peak Fronting:
Caption: A logical workflow to identify and remedy the causes of peak fronting.
Detailed Steps:
-
Check for Column Overload: This is the most common cause of peak fronting. Reduce the injection volume or dilute the sample to see if the peak shape improves.[5][6]
-
Evaluate Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting. Ideally, dissolve the sample in the mobile phase.[5]
-
Inspect Column Integrity: A physical problem with the column, such as a void at the inlet or a collapsed packed bed, can disrupt the flow path and cause peak fronting. If suspected, reversing the column for a flush (check manufacturer's instructions) or replacing the column may be necessary.
Improving Resolution
Achieving baseline separation between the 13C-labeled compound and its unlabeled counterpart is crucial for accurate analysis. The resolution is influenced by column efficiency, selectivity, and retention factor.
Key Factors Influencing HPLC Resolution:
Caption: The interplay of key parameters that determine HPLC resolution.
Strategies to Enhance Resolution
| Strategy | Action | Expected Outcome |
| Optimize Mobile Phase | Adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its concentration. A shallower gradient can also improve separation.[1] | Alters selectivity and retention, potentially increasing the separation between closely eluting peaks. |
| Column Selection | Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates.[8] Experiment with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl). | Increases column efficiency, leading to sharper peaks and better resolution.[8] Different chemistries can provide alternative selectivities. |
| Adjust Flow Rate | Lowering the flow rate can sometimes improve separation efficiency, although it will increase the analysis time.[1] | Provides more time for interactions between the analyte and the stationary phase, potentially improving resolution. |
| Control Temperature | Optimizing the column temperature can influence retention times and peak shapes.[1] Increasing temperature generally decreases retention and can improve peak efficiency.[9] | Can alter selectivity and improve peak shape, leading to better resolution. Consistent temperature control is crucial for reproducibility.[9] |
Experimental Protocols
Protocol 1: Column Flushing to Address Contamination and Peak Tailing
This protocol outlines a general procedure for flushing an HPLC column to remove strongly retained contaminants that may cause peak shape issues and high backpressure.
Materials:
-
HPLC-grade solvents (e.g., water, isopropanol, acetonitrile, methanol (B129727), hexane)
-
Your HPLC system
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination of the detector cell.
-
Initial Flush: Flush the column with the mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:buffer, flush with 50:50 acetonitrile:water).
-
Flush with 100% Organic: Flush the column with 100% acetonitrile or methanol for at least 10-15 column volumes.
-
Stronger Solvent Flush (for reversed-phase columns): If contamination persists, flush with a stronger, more non-polar solvent like isopropanol.
-
Re-equilibration: Before returning to your analytical method, flush the column with the mobile phase (including buffer) until the baseline is stable.
Protocol 2: Method Optimization for Resolution of 13C-Isotopologues
This protocol provides a systematic approach to optimize an existing HPLC method to improve the resolution between a 13C-labeled compound and its unlabeled form.
Procedure:
-
Establish a Baseline: Run your current method and carefully document the resolution, peak width, and retention times for the labeled and unlabeled compounds.
-
Optimize Gradient Slope: If using a gradient, make it shallower around the elution time of your compounds of interest. For example, if your gradient goes from 10% to 90% organic in 10 minutes, try extending that to 20 minutes.
-
Evaluate Mobile Phase Composition:
-
If using acetonitrile, try substituting it with methanol, or use a combination of both. These solvents offer different selectivities.
-
Adjust the percentage of the organic modifier in small increments (e.g., 2-5%) to fine-tune the retention and separation.
-
-
Adjust Column Temperature:
-
Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This increases the analysis time but can lead to sharper peaks and better resolution.
-
Document and Compare: After each modification, run the analysis and compare the results to the baseline. Only change one parameter at a time to clearly understand its effect.
References
- 1. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromtech.com [chromtech.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Addressing metabolic scrambling of isotopic labels in flux analysis
Welcome to the technical support center for isotopic labeling in flux analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to metabolic scrambling of isotopic labels during their experiments.
Troubleshooting Guides
Issue 1: Unexpected Mass Isotopologue Distributions (MIDs) in TCA Cycle Intermediates
Question: I am feeding my cells [U-¹³C₆]-glucose, but I am observing a complex and unexpected labeling pattern in my TCA cycle intermediates (e.g., citrate (B86180), succinate (B1194679), malate), including M+1, M+3, and M+5 peaks, instead of just the expected M+2 from acetyl-CoA. What is happening?
Answer: This is a classic example of metabolic scrambling within the TCA cycle. Several factors can contribute to these complex labeling patterns:
-
Multiple Turns of the TCA Cycle: As labeled acetyl-CoA (M+2) enters the TCA cycle, the ¹³C atoms are incorporated into the cycle's intermediates. With each turn of the cycle, the labeled carbons are rearranged and can be lost as CO₂ or recycled into other molecules, leading to a variety of isotopologues. For instance, after one turn, the M+2 from acetyl-CoA can lead to M+2, M+3, or M+4 labeling in oxaloacetate, which then combines with another M+2 acetyl-CoA to produce even more complex citrate isotopologues in the second turn.[1]
-
Symmetrical Intermediates: Succinate and fumarate (B1241708) are symmetrical molecules. This means that the top and bottom halves of the molecules are indistinguishable to the enzymes that process them. When a labeled succinate molecule is formed, there is an equal probability of the label being on either half of the molecule when it is further metabolized to malate (B86768) and oxaloacetate. This randomization of the label position contributes significantly to the scrambling of the isotopic pattern.
-
Anaplerotic and Cataplerotic Reactions: Anaplerotic reactions replenish TCA cycle intermediates from sources other than acetyl-CoA, such as pyruvate (B1213749) carboxylase converting pyruvate to oxaloacetate. If the incoming molecule has a different labeling pattern (or is unlabeled), it will dilute and alter the labeling of the TCA cycle pool.[1][2] Cataplerotic reactions remove intermediates from the cycle for biosynthesis, which can also influence the steady-state labeling patterns.
Troubleshooting Steps:
-
Tracer Selection: Consider using different isotopic tracers in parallel experiments. For example, using [1,2-¹³C₂]-glucose can provide more specific information about the initial entry into the TCA cycle and help distinguish it from subsequent turns.[3]
-
Time-Course Analysis: Perform a time-course experiment to track the incorporation of the label over time. Early time points will show the initial labeling events before significant scrambling occurs from multiple cycle turns.[2]
-
Computational Modeling: Utilize metabolic flux analysis (MFA) software that can account for the atom transitions in the TCA cycle, including the symmetry of succinate and fumarate. These models can deconvolve the complex MIDs to provide more accurate flux estimations.
-
Analyze Amino Acids: Analyze the labeling patterns of amino acids derived from TCA cycle intermediates (e.g., glutamate (B1630785) from α-ketoglutarate, aspartate from oxaloacetate). These can provide a time-integrated view of the labeling state of the TCA cycle pool.
Issue 2: Label Scrambling in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
Question: I am using [1-¹³C]-glucose to measure the flux through the oxidative pentose phosphate pathway (oxPPP). I expect to see the ¹³C label released as ¹³CO₂, but I am also seeing labeled intermediates in glycolysis and the non-oxidative PPP. Why is this happening?
Answer: This observation is due to the reversible reactions of the non-oxidative pentose phosphate pathway (non-oxPPP) and their connection to glycolysis. This "scrambling" can complicate the direct interpretation of flux through the oxPPP.
-
Reversibility of the Non-oxidative PPP: The non-oxPPP consists of a series of reversible reactions catalyzed by transketolase and transaldolase.[4] These reactions shuffle carbon backbones of sugars. For instance, fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate from glycolysis can be converted back into ribose-5-phosphate, which can then enter the oxPPP.
-
Recycling of Labeled Carbons: When [1-¹³C]-glucose enters the oxPPP, the labeled carbon is indeed lost as CO₂. However, the resulting ribulose-5-phosphate is unlabeled. This unlabeled pentose can then be converted back to glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) through the non-oxPPP. If these are then cycled back up to glucose-6-phosphate via gluconeogenesis, they can dilute the initial labeled pool. Conversely, if you use a tracer like [2-¹³C]-glucose, the label is retained in the pentose phosphate and can be recycled back into glycolysis, appearing in positions that would not be expected from direct glycolytic metabolism.
Troubleshooting Steps:
-
Use of Multiple Tracers: Employing a combination of tracers in parallel experiments can help to resolve the fluxes through the PPP and glycolysis. For example, comparing the results from [1-¹³C]-glucose and [6-¹³C]-glucose can help to distinguish between the two pathways.
-
Isotopically Non-stationary MFA (INST-MFA): For systems that do not reach an isotopic steady state quickly, INST-MFA can be a powerful tool. This method involves measuring the transient labeling of metabolites over time, which can provide more information about reversible fluxes.[5][6]
-
Analyze Downstream Products: Examine the labeling of products of the PPP, such as ribose in nucleotides. The labeling pattern in these molecules can provide a clearer picture of the flux through the pathway.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of isotopic labels?
A1: Metabolic scrambling refers to the redistribution of isotopic labels among the atoms of a metabolite in a way that differs from the initial labeling pattern of the precursor molecule.[7] This occurs due to the nature of certain metabolic pathways, including reversible reactions, symmetrical intermediates, and cyclical pathways.[1] Scrambling can complicate the interpretation of data in metabolic flux analysis by obscuring the direct relationship between the labeling of a precursor and its product.
Q2: How do reversible reactions contribute to label scrambling?
A2: Reversible reactions allow for the backward flow of metabolites, which can re-arrange and dilute isotopic labels. For example, in upper glycolysis, the aldolase (B8822740) and triose phosphate isomerase reactions are reversible.[8] If a labeled downstream metabolite flows backward through these reactions, it can alter the labeling pattern of upstream intermediates, making it appear as if the label was incorporated through a different pathway.
Q3: Can my choice of isotopic tracer minimize scrambling?
A3: Yes, the strategic selection of isotopic tracers is a key method to minimize the impact of scrambling on flux calculations.[9] For example, to measure the pentose phosphate pathway flux, using a mixture of [1-¹³C]-glucose and [U-¹³C]-glucose can provide more constraints on the model and help to better resolve the fluxes. The optimal tracer or combination of tracers depends on the specific metabolic pathways you are investigating.
Q4: What software tools are available to correct for metabolic scrambling?
A4: While no software can "correct" for scrambling in the raw data, several metabolic flux analysis (MFA) software packages are designed to model and account for it in their calculations. These tools use mathematical models that incorporate the known atom transitions for each reaction, including those that cause scrambling. By fitting the experimental mass isotopologue distribution data to these models, it is possible to estimate the underlying metabolic fluxes. Popular software includes INCA, Metran, and 13CFLUX2.
Q5: How can I be sure that my cells have reached an isotopic steady state?
A5: Achieving isotopic steady state, where the isotopic enrichment of metabolites remains constant over time, is a crucial assumption for many MFA studies.[1] To verify this, you should perform a time-course experiment where you collect samples at multiple time points after introducing the labeled substrate. You can then analyze the labeling of key intracellular metabolites. Isotopic steady state is reached when the mass isotopologue distributions of these metabolites no longer change significantly over time. The time to reach steady state can vary from minutes for glycolysis to several hours for the TCA cycle.[2]
Experimental Protocols
Protocol 1: ¹³C Labeling to Isotopic Steady State in Mammalian Cells
This protocol describes the general procedure for labeling adherent mammalian cells with a ¹³C-labeled tracer until they reach an isotopic steady state.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom ¹³C-labeling medium (lacking the unlabeled version of the tracer substrate, e.g., glucose-free DMEM)
-
¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Automated cell counter or hemocytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Cell Growth: Culture cells in standard medium until they reach the desired confluency.
-
Media Switch: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add the pre-warmed ¹³C-labeling medium containing the desired concentration of the ¹³C tracer.
-
Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This time should be determined empirically for your specific cell line and pathways of interest (typically 8-24 hours for central carbon metabolism).
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on dry ice for 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites for analysis by LC-MS or GC-MS.
-
Quantitative Data Summary
Table 1: Example Mass Isotopologue Distributions (MIDs) for Citrate under Different Labeling Conditions
This table illustrates how different labeling patterns in citrate can arise from metabolic scrambling in the TCA cycle when using [U-¹³C₆]-glucose as a tracer. The "Second Turn" column shows how the labeling pattern becomes more complex after the initial labeled molecules have cycled through the pathway once.
| Isotopologue | Expected M+2 (First Turn) | Example Observed MID (First Turn) | Example Observed MID (Second Turn) |
| M+0 | 0% | 5% | 2% |
| M+1 | 0% | 2% | 5% |
| M+2 | 100% | 70% | 30% |
| M+3 | 0% | 10% | 25% |
| M+4 | 0% | 8% | 20% |
| M+5 | 0% | 5% | 15% |
| M+6 | 0% | 0% | 3% |
Visualizations
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Solutions for Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ensuring complete cell doubling for SILAC and labeled compound incorporation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for ensuring complete cell doubling and efficient incorporation of labeled compounds in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is SILAC and how does it work?
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique used for accurate protein quantification in mass spectrometry-based proteomics.[1] The method involves growing two cell populations in identical culture media, except one is supplemented with "light" (natural) amino acids, while the other receives "heavy" (stable isotope-labeled) amino acids (e.g., ¹³C or ¹⁵N-labeled arginine and lysine).[1][2] As cells grow and divide, they incorporate these amino acids into their proteins. After a sufficient number of cell doublings, the proteomes are differentially labeled. The two cell populations can then be subjected to different experimental conditions, combined, and analyzed in a single mass spectrometry run. The intensity ratios of the light and heavy peptide pairs allow for precise relative quantification of protein abundance between the two samples.[1][2]
Q2: Why is ensuring complete cell doubling crucial for SILAC experiments?
Complete cell doubling is essential to achieve near-total incorporation of the heavy isotope-labeled amino acids into the proteome.[3] Incomplete labeling, where a significant portion of the proteome in the "heavy" sample still contains "light" amino acids, can lead to several issues:
-
Inaccurate Quantification: The presence of unlabeled peptides in the heavy sample contributes to the signal of the light peptides, causing an underestimation of the heavy-to-light (H/L) ratio.[4][5] This can mask genuine changes in protein expression or create false positives.
-
Skewed Ratios: Incomplete labeling will skew the SILAC ratio in favor of the light-labeled proteins.[6]
-
Compromised Dynamic Range: The accuracy of the analysis is affected when label incorporation is not complete.
For accurate and reliable quantification, a labeling efficiency of at least 97% is recommended.[5]
Q3: How many cell doublings are required for complete SILAC labeling?
To ensure nearly complete incorporation of labeled amino acids (>95%), cells should be cultured in SILAC medium for at least 5-6 population doublings.[1][7][8] Five cell doublings theoretically correspond to a labeling incorporation of at least 96.9% due to the dilution of non-labeled proteins.[7] Considering natural protein turnover, the actual incorporation rate is often higher.[7]
Troubleshooting Guides
Issue 1: Incomplete Label Incorporation
Symptom: Mass spectrometry data reveals low incorporation efficiency of heavy amino acids (less than 97%), resulting in inaccurate protein quantification.[5][9]
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells undergo a minimum of 5-6 doublings in the SILAC medium. For proteins with a low turnover rate, more doublings may be necessary to achieve complete incorporation.[7][9][10] |
| Presence of Unlabeled Amino Acids in Serum | Use dialyzed fetal bovine serum (FBS) instead of conventional serum. Standard serum contains unlabeled amino acids that will compete with the heavy isotopes, leading to incomplete labeling.[6][8] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. Mycoplasma can alter amino acid metabolism, affecting labeling efficiency.[9] If present, discard the contaminated culture and start with a fresh, uncontaminated stock. |
| Arginine-to-Proline Conversion | Some cell lines can metabolically convert labeled arginine to labeled proline, which complicates data analysis.[4][5] To prevent this, supplement the SILAC medium with an excess of unlabeled proline (e.g., 200 mg/L).[8] |
| Cell Line Specific Issues | Certain cell lines may grow poorly in SILAC media. If cells are not growing or are dying, consider adding purified growth factors to the medium.[6][8] It is also advisable to first adapt the cells to a "light" SILAC medium (containing unlabeled heavy amino acids) to ensure they tolerate the new conditions before using expensive isotopes.[8] |
Issue 2: Slow Cell Growth or Cell Death in SILAC Medium
Symptom: Cells exhibit a significantly reduced proliferation rate or signs of cytotoxicity after being transferred to SILAC medium.
Possible Causes and Solutions:
| Cause | Solution |
| Nutrient Deficiency in Dialyzed Serum | The dialysis process can remove essential growth factors from the serum.[8] Supplement the medium with known required growth factors for your specific cell line (e.g., insulin, EGF).[8] |
| Media Formulation Issues | Ensure the base medium is correctly formulated and that all necessary supplements (e.g., GlutaMAX, sodium pyruvate) are added.[8] Test the "light" version of the SILAC medium first to confirm cell viability before introducing heavy isotopes.[8] |
| Poor Cell Health Pre-Labeling | Only use healthy, exponentially growing cells for SILAC experiments. Do not use cells that have just been thawed from a frozen state.[11] |
Quantitative Data Summary
The following table illustrates the theoretical percentage of labeled protein after a given number of cell doublings, considering only the dilution of the original unlabeled protein pool.
| Number of Cell Doublings | Percentage of Labeled Protein (Theoretical) |
| 1 | 50% |
| 2 | 75% |
| 3 | 87.5% |
| 4 | 93.75% |
| 5 | 96.88% |
| 6 | 98.44% |
Note: Actual incorporation rates are typically higher due to protein turnover.[7]
Experimental Protocols
Protocol: Verification of SILAC Labeling Efficiency
This protocol describes a small-scale experiment to confirm that the incorporation of heavy amino acids is >97% before proceeding with the main quantitative proteomics experiment.[5]
Materials:
-
"Light" and "Heavy" SILAC media
-
Cell line of interest
-
Standard cell culture equipment (flasks, plates, incubator)
-
Lysis buffer
-
SDS-PAGE equipment
-
In-gel tryptic digestion kit
-
LC-MS/MS instrument
Methodology:
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least 5-6 cell doublings.[5][9] Culture a parallel population in "light" medium as a control.
-
Cell Lysis: Harvest a small fraction of the "heavy" and "light" labeled cells. Lyse the cells using a compatible lysis buffer.[5]
-
Protein Separation: Load equal amounts of protein from the heavy and light lysates into separate lanes of an SDS-PAGE gel and perform electrophoresis.[12]
-
Protein Digestion: Stain the gel with a mass spectrometry-compatible stain (e.g., GelCode Blue). Excise a prominent, well-resolved protein band from both the "heavy" and "light" lanes. Perform an in-gel tryptic digestion on each band.[12]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixtures from both the heavy and light samples by LC-MS/MS.[5][9]
-
Data Analysis: Search the mass spectrometry data against a protein database. Determine the ratio of heavy to light peptides for the selected protein. An incorporation efficiency of >97% is desired before proceeding with larger-scale experiments.[5]
Visualizations
Caption: General workflow for a SILAC experiment.
Caption: Decision tree for troubleshooting incomplete SILAC labeling.
References
- 1. chempep.com [chempep.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. ckisotopes.com [ckisotopes.com]
Selection of appropriate quenching methods for metabolomics studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection and implementation of appropriate quenching methods in metabolomics studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolomics?
A1: The fundamental goal of quenching is to instantly halt all enzymatic activity within biological samples.[1][2] This critical step ensures that the metabolic profile remains a true and accurate snapshot of the cellular state at the moment of sampling, preventing any further biochemical changes that could skew analytical results.[1][3] Given that some metabolites can turn over in seconds, rapid and effective quenching is essential for reliable data.[4]
Q2: What are the most common causes of metabolite leakage during quenching?
A2: Metabolite leakage is a primary concern during quenching and is most often caused by damage to the cell membrane.[1] Key factors that can lead to leakage include:
-
Inappropriate Quenching Solvent: Solvents like 100% methanol (B129727) can disrupt cell membranes, causing significant leakage.[1][5]
-
Osmotic Shock: A substantial difference in osmolarity between the quenching solution and the intracellular environment can cause cells to swell or shrink, leading to membrane damage.[1]
-
Extreme Temperatures: While cold temperatures are necessary, excessively low temperatures can also compromise membrane integrity.[1]
-
Prolonged Exposure: The longer cells are in contact with the quenching solvent, the greater the risk of metabolite leakage.[1]
Q3: What are the most common quenching methods?
A3: The choice of quenching method depends on the sample type (e.g., suspension cells, adherent cells, tissues). The most prevalent methods include:
-
Cold Organic Solvents: Typically, a pre-chilled aqueous methanol solution (e.g., 60-80% methanol) at temperatures between -20°C and -40°C is used.[6][7][8]
-
Cold Isotonic Solutions: Using ice-cold saline (e.g., 0.9% NaCl) is another common approach, particularly for suspension cells, as it helps maintain cellular integrity.[5][9][10][11]
-
Direct Liquid Nitrogen Plunging (Flash-Freezing): This method involves rapidly freezing the sample in liquid nitrogen to stop metabolic activity.[3][5][12]
Q4: Should I wash my cells before quenching?
A4: Washing cells to remove extracellular media is often necessary to avoid contaminating the intracellular metabolite pool, especially when the media is rich in metabolites like amino acids.[4] However, this step must be performed very quickly (e.g., <10 seconds) with a suitable buffer (like warm PBS) to minimize physiological stress and changes to the metabolome.[1][4]
Q5: How do I choose a quenching method for adherent versus suspension cells?
A5: The methodology differs significantly between these two culture types.
-
For adherent cells, a common procedure involves rapidly aspirating the medium, washing briefly with PBS, and then directly adding the quenching solution to the culture plate, often followed by scraping.[4][13][14] An alternative is to apply hot air after removing the supernatant.[9][10] Using trypsin for cell detachment is generally not recommended as it can alter the metabolite profile.[5][13]
-
For suspension cells, the culture is often rapidly mixed with an excess volume of a cold quenching solution (like ice-cold saline or methanol solution) and then separated by centrifugation.[5][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant Metabolite Leakage (high abundance of intracellular metabolites in quenching supernatant) | Inappropriate Quenching Solvent | Test different concentrations of aqueous methanol (e.g., 40%, 60%) to find a balance that maintains membrane integrity for your specific cell type.[8] For some cells, cold isotonic saline may be a better alternative to methanol-based solutions.[15] |
| Osmotic Shock | Use an isotonic quenching solution, such as 0.9% sterile saline, to maintain cellular integrity.[5] Consider adding buffers like HEPES or ammonium (B1175870) bicarbonate to your methanol solution to maintain pH and ionic strength.[6][16] | |
| Inappropriate Cell Collection Method | For adherent cells, avoid using trypsin. Instead, use a cell scraper after adding the quenching solution directly to the plate.[5][13] | |
| Inconsistent Metabolomics Data Across Replicates | Incomplete Quenching of Metabolism | Ensure the quenching solution is sufficiently cold and the volume ratio of quenching solution to sample is high enough (at least 5:1) to rapidly drop the temperature.[6] For some organisms, quenching in a cold, acidic organic solvent can be more effective at halting enzymatic activity.[4] |
| Carryover of Extracellular Media | If washing is necessary, perform it very rapidly (<10 seconds) with a suitable buffer. Ensure complete removal of the wash solution before adding the quenching solvent.[1][4] | |
| Metabolite Degradation After Quenching | If using an acidic quenching solution, neutralize it with a buffer like ammonium bicarbonate after quenching to prevent acid-catalyzed degradation of labile metabolites.[4] Process samples quickly after quenching and store them at -80°C.[3] | |
| Low Overall Metabolite Yield | Inefficient Extraction | The quenching and extraction steps are distinct. Ensure your chosen extraction solvent is appropriate for the metabolites of interest. Cold extraction with 50% aqueous acetonitrile (B52724) has shown good results for mammalian cells.[11] For some microbes, boiling ethanol (B145695) or cold methanol extraction methods are efficient.[16] |
| Cell Loss During Processing | For suspension cells, centrifugation times may need to be optimized to ensure reproducible cell recovery, as short centrifugation is often required.[9][10] |
Quantitative Data Summary
Table 1: Comparison of Metabolite Leakage with Different Quenching Solutions.
| Organism | Quenching Solution | Metric | Result | Reference |
| Lactobacillus plantarum | 60% Methanol | ATP Leakage | 12.5 ± 0.5% | [16] |
| Lactobacillus plantarum | 60% Methanol + 70 mM HEPES | ATP Leakage | 4.4 ± 1.5% | [16] |
| Lactobacillus plantarum | 60% Methanol + 0.85% (w/v) Ammonium Carbonate | ATP Leakage | < 10% | [16] |
| Lactobacillus plantarum | 60% Methanol + 0.85% (w/v) NaCl | ATP Leakage | > 10% | [16] |
| Penicillium chrysogenum | 40% (v/v) Aqueous Methanol (-25°C) | Average Metabolite Recovery | 95.7 ± 1.1% | [8] |
| Lactobacillus bulgaricus | 60% Methanol | Metabolite Leakage | Higher than 80% Methanol | [7] |
| Lactobacillus bulgaricus | 80% Methanol | Metabolite Leakage | Lower leakage, higher recovery of key metabolites | [7] |
| CHO Cells | 60% Methanol + 0.85% AMBIC (-40°C) | ATP Leakage & Recovery | Lower leakage and 20-60% greater recovery of labile metabolites compared to other methanol solutions | [6] |
Experimental Protocols
Protocol 1: Quenching of Adherent Mammalian Cells
-
Preparation: Prepare an ice-cold 80% (v/v) methanol:water solution.
-
Washing: Quickly aspirate the culture medium from the plate. Wash the cells once with room temperature PBS, ensuring the process is as brief as possible. Aspirate the PBS completely.
-
Quenching: Immediately add 1 mL of the ice-cold 80% methanol solution for every 2x10^6 cells directly to the plate to quench metabolism.
-
Cell Collection: Immediately scrape the cells from the plate using a cell scraper.
-
Processing: Transfer the cell suspension to a tube. Snap freeze in liquid nitrogen for 30 seconds, then thaw on dry ice.
-
Extraction: Centrifuge the solution at -9°C and 11,500 x g for 3 minutes. Collect the supernatant for analysis.[14]
Protocol 2: Quenching of Suspension Mammalian Cells
-
Preparation: Prepare an ice-cold quenching solution of 60% methanol supplemented with 0.85% ammonium bicarbonate (AMBIC), pre-chilled to -40°C.
-
Quenching: Rapidly add a known number of cells (e.g., 1 x 10^7) to 5 volumes of the -40°C quenching solution. The temperature of the mixture should not rise by more than 15°C.
-
Harvesting: Centrifuge the cell suspension at 1,000 x g for 1 minute at a low temperature.
-
Supernatant Removal: Quickly decant and remove the quenching solution. An aliquot can be saved to assess metabolite leakage.
-
Extraction: Resuspend the cell pellet in 0.5 mL of 100% methanol and flash freeze in liquid nitrogen. Thaw on ice, vortex, and centrifuge. Repeat the extraction on the pellet and pool the methanol extracts for analysis.[6]
Protocol 3: Quenching of Microbial Cultures (e.g., Lactobacillus)
-
Preparation: Prepare a quenching solution of 80% methanol/water, pre-chilled to at least -20°C.
-
Harvesting: Collect bacterial cells from the culture by centrifugation (e.g., 7000 x g for 5 minutes at 4°C).
-
Washing: Resuspend the cells and wash twice with cold 0.9% saline solution at 4°C.
-
Quenching: Resuspend the washed cell pellet in 5 mL of the cold 80% methanol quenching solution. Vortex-mix and centrifuge at 10,000 x g for 5 minutes at -20°C.
-
Sample Separation: Quickly remove the supernatant (which can be used to analyze leakage). The remaining cell pellet contains the intracellular metabolites for extraction.[7]
Visualizations
Caption: Decision workflow for selecting a quenching protocol based on cell type.
Caption: Troubleshooting guide for addressing excessive metabolite leakage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. biospec.net [biospec.net]
- 7. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 10. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biospec.net [biospec.net]
- 15. scilit.com [scilit.com]
- 16. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard: A Comparative Guide to Bioanalytical Method Validation with Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. This guide provides an objective comparison of bioanalytical method validation using stable isotope-labeled internal standards (SIL-ISs) against other alternatives, supported by experimental data and detailed methodologies.
In the complex milieu of biological matrices, quantifying analytes with precision and accuracy presents a significant challenge. Variability can be introduced at multiple stages, from sample collection and preparation to instrumental analysis. To counteract these variations, an internal standard (IS) is a critical component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[1] Among the various types of internal standards, stable isotope-labeled internal standards have emerged as the "gold standard," recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This subtle modification results in a compound that is chemically and physically almost identical to the analyte, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[5][6] This near-identical nature is the key to its superior performance in compensating for analytical variability.[7]
Performance Comparison: The Superiority of Stable Isotope Standards
The choice of internal standard significantly impacts the accuracy, precision, and reliability of a bioanalytical method. The following table summarizes the typical performance of SIL-ISs compared to a common alternative, the structural analog internal standard.
| Performance Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Rationale for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Typically within ±5%[7] | Can exceed ±15%[7] | Co-elution and identical physicochemical properties ensure that the SIL-IS experiences the same degree of matrix effects and extraction recovery as the analyte, leading to more effective normalization.[5][7] |
| Precision (%CV) | Typically <10%[1] | Can be >15%[1] | The SIL-IS closely tracks the analyte's behavior throughout the entire analytical process, minimizing variability introduced during sample preparation and injection.[1] |
| Matrix Effect | Effectively compensated | Inconsistent compensation | As the SIL-IS and analyte have nearly identical ionization efficiencies, any suppression or enhancement of the signal due to matrix components affects both equally, allowing for accurate correction.[1][8] |
| Recovery Variability | Low (<10%) | Higher (>15%) | The near-identical chemical properties of the SIL-IS ensure it behaves in the same manner as the analyte during extraction procedures, leading to consistent recovery.[1] |
Experimental Protocols for Method Validation
To ensure the development of a robust and reliable bioanalytical method, a thorough validation is required.[9] The following are detailed methodologies for key validation experiments.
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from other components in the sample, such as endogenous substances, metabolites, and concomitant medications.[7]
-
Protocol:
-
Analyze at least six individual sources of blank biological matrix (e.g., plasma, urine) to assess for interfering peaks at the retention times of the analyte and the SIL-IS.[10]
-
Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the SIL-IS at its working concentration and analyze.
-
Spike the blank matrix with potentially interfering substances (e.g., known metabolites, commonly co-administered drugs) at their expected concentrations and analyze.
-
Acceptance Criteria: The response of any interfering peaks in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the SIL-IS response.[3]
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).[7]
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[11]
-
Matrix Effect
-
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the SIL-IS.[12]
-
Protocol:
-
Obtain at least six different sources of the biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and SIL-IS spiked in the reconstitution solution.
-
Set B: Blank matrix extracts spiked with the analyte and SIL-IS post-extraction.
-
Set C: Matrix samples spiked with the analyte and SIL-IS before extraction.
-
-
Calculate the matrix factor (MF) for the analyte and SIL-IS by comparing the peak areas from Set B to Set A.
-
Calculate the IS-normalized MF by dividing the analyte MF by the SIL-IS MF.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[2]
-
Recovery
-
Objective: To assess the efficiency of the extraction procedure.[10]
-
Protocol:
-
Prepare two sets of samples at three QC levels (low, medium, and high):
-
Set 1: Samples where the analyte and SIL-IS are added to the biological matrix before the extraction process.
-
Set 2: Samples where the analyte and SIL-IS are added to the matrix extract after the extraction process (representing 100% recovery).
-
-
Analyze both sets of samples.
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.
-
Acceptance Criteria: While 100% recovery is not required, it should be consistent and reproducible.[10]
-
Visualizing the Workflow and Rationale
Diagrams are essential for illustrating complex analytical processes and the underlying principles of using stable isotope standards.
Caption: A generalized workflow for bioanalytical method validation using stable isotope standards.
Caption: How stable isotope standards minimize analytical variability for accurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to ICH Guidelines for Analytical Procedure Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical procedure validation, drawing upon the principles outlined in the International Council for Harmonisation (ICH) guidelines, primarily the recently updated ICH Q2(R2) and its companion document, ICH Q14. This document is intended to assist researchers, scientists, and drug development professionals in understanding and applying these guidelines to ensure the reliability and integrity of their analytical data. We will explore the core validation parameters, present comparative data for various analytical techniques, and provide detailed experimental protocols.
The Modernized Approach: ICH Q2(R2) and the Analytical Procedure Lifecycle (ICH Q14)
The landscape of analytical method validation is undergoing a significant evolution with the introduction of ICH Q2(R2) and ICH Q14.[1][2] These guidelines champion a more holistic and risk-based "lifecycle" approach to analytical procedures, moving away from a one-time validation event.[3][4]
ICH Q14: Analytical Procedure Development introduces a framework for the systematic development of analytical procedures.[5][6] It emphasizes a science and risk-based approach, encouraging a thorough understanding of the method's performance throughout its lifecycle.[2][7] A key concept in ICH Q14 is the Analytical Target Profile (ATP), which prospectively defines the desired performance characteristics of an analytical method.[7][8]
ICH Q2(R2): Validation of Analytical Procedures works in concert with ICH Q14, providing the framework for demonstrating that an analytical procedure is fit for its intended purpose.[9][10] This revised guideline expands upon the previous version (Q2(R1)) to include a wider range of analytical techniques, such as those used for biological and biotechnological products, and aligns with the lifecycle concept.[11][12] Knowledge gained during the development phase (as per ICH Q14) can be leveraged to inform and streamline the validation process.[5][13]
The relationship between these two guidelines signifies a paradigm shift towards continuous improvement and a deeper understanding of analytical methods.[4][13]
Core Validation Parameters: A Comparative Overview
The validation of an analytical procedure is accomplished by assessing a set of key performance characteristics.[14][15] The specific parameters and their acceptance criteria can vary depending on the type of analytical procedure. The following tables summarize the core validation parameters as outlined in ICH Q2(R2) and provide a comparison of typical acceptance criteria for different analytical techniques.[1][16][17]
Table 1: Validation Parameters for Assay of a Drug Substance (e.g., by HPLC)
| Validation Parameter | ICH Q2(R2) Guideline Description | Typical Acceptance Criteria (General) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. | No interference from placebo or known impurities at the retention time of the analyte peak. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 98.0% to 102.0%. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Linearity | The ability of the analytical procedure to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | System suitability criteria are met under all varied conditions. |
Table 2: Validation Parameters for Quantitative Determination of Impurities (e.g., by HPLC)
| Validation Parameter | ICH Q2(R2) Guideline Description | Typical Acceptance Criteria (General) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. | Resolution between the impurity peak and the main peak should be >1.5. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 80.0% to 120.0% at the limit of quantitation. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. |
| Linearity | The ability of the analytical procedure to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | From the LOQ to 120% of the specification limit for the impurity. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | System suitability criteria are met under all varied conditions. |
Table 3: Validation Parameters for a Dissolution Test (e.g., by UV-Vis Spectrophotometry)
| Validation Parameter | ICH Q2(R2) Guideline Description | Typical Acceptance Criteria (General) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as excipients and other active ingredients. | No significant interference from placebo at the analytical wavelength. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 95.0% to 105.0% of the spiked amount. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (RSD ≤ 2.0%). |
| Linearity | The ability of the analytical procedure to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | From below the lowest expected concentration to above the highest expected concentration based on the dissolution profile. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | Consistent dissolution profiles under varied conditions (e.g., pH, temperature, agitation speed). |
Experimental Protocols: A General Framework
Detailed experimental protocols should be established before the initiation of validation studies.[18] These protocols should be based on the principles outlined in the relevant ICH guidelines.[3]
Protocol for a High-Performance Liquid Chromatography (HPLC) Assay Method
Objective: To validate the HPLC method for the quantification of an Active Pharmaceutical Ingredient (API) in a drug product.
Validation Parameters to be Evaluated: Specificity, Accuracy, Precision (Repeatability and Intermediate Precision), Linearity, Range, and Robustness.
Methodology:
-
Specificity:
-
Analyze the placebo, a standard solution of the API, and a sample of the drug product.
-
Inject each solution into the HPLC system.
-
Assess for any interference from the placebo at the retention time of the API peak.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the drug product and demonstrate that the method can separate the API from its degradation products.
-
-
Accuracy:
-
Prepare placebo samples spiked with the API at three different concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the API.
-
-
Precision:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the drug product at 100% of the nominal concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies to assess the variability.
-
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the API at different concentrations covering the range of the method.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Range:
-
The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic modifier).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a system suitability solution under each varied condition and evaluate the impact on the results and system suitability parameters.
-
Visualizing the Validation Process
Diagrams can effectively illustrate the relationships and workflows within the analytical procedure validation process.
Caption: The integrated lifecycle of an analytical procedure, from development (ICH Q14) through validation (ICH Q2(R2)) and ongoing use.
Caption: A typical workflow for the validation of an analytical procedure, outlining the key parameters to be assessed.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q14: Analytical Procedure Lifecycle Management | BioQC [bio-qc.com]
- 4. blog.pqegroup.com [blog.pqegroup.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q14 and the Paradigm Shift in Pharmaceutical Analytics - GMP Journal [gmp-journal.com]
- 7. Mastering ICH Q14: What You Need To Know [registech.com]
- 8. premier-research.com [premier-research.com]
- 9. m.youtube.com [m.youtube.com]
- 10. database.ich.org [database.ich.org]
- 11. intuslegerechemia.com [intuslegerechemia.com]
- 12. New ICH Q2(R2) and ICH Q14 Analytical Procedure Guidelines released - Acorn Regulatory [acornregulatory.com]
- 13. A comparative analysis between ICH Q2(R2) and ICH Q14 | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 14. BioPhorum publishes Guidance for ICH Q2(R2) and Q14 Implementation - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 15. m.youtube.com [m.youtube.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Researcher's Guide to Internal Standards: Protocatechuic Acid-¹³C₇ vs. Deuterated Analogs
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. When using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability. This guide provides an objective, data-driven comparison of two common types of SIL standards for Protocatechuic acid (PCA): the heavy carbon-labeled Protocatechuic acid-¹³C₇ and its deuterated (²H-labeled) counterparts.
Protocatechuic acid is a key phenolic acid, both as a plant secondary metabolite and a significant metabolite of dietary polyphenols in humans. Accurate quantification in complex biological matrices like plasma or urine is essential for pharmacokinetic, metabolomic, and clinical studies. The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample preparation and ionization, thereby perfectly compensating for matrix effects and analyte loss.[1][2]
Core Comparison: ¹³C vs. Deuterium (B1214612) Labeling
The fundamental differences between ¹³C and deuterated standards stem from the "isotopic effect." The significant mass difference between hydrogen (¹H) and deuterium (²H) can alter the physicochemical properties of the molecule more than the subtle mass difference between ¹²C and ¹³C.[3] This leads to several key performance distinctions.
1. Chromatographic Co-elution and Matrix Effects
The most significant advantage of ¹³C-labeled standards is their near-perfect co-elution with the native analyte.[1][4] Because their chemical and physical properties are virtually identical, Protocatechuic acid-¹³C₇ will have the same retention time as unlabeled PCA under various chromatographic conditions.[3] This ensures both the analyte and the internal standard experience the exact same degree of ion suppression or enhancement from co-eluting matrix components, leading to more accurate and precise quantification.[1][5]
Deuterated standards, however, can exhibit a chromatographic shift.[6][7] The replacement of hydrogen with the less lipophilic deuterium can cause the deuterated PCA to elute slightly earlier than the native PCA, particularly in high-resolution ultra-performance liquid chromatography (UPLC-MS/MS).[3][8] If this separation occurs in a region of variable ion suppression, the internal standard will fail to accurately correct for the matrix effect experienced by the analyte, compromising data quality.[5][9][10]
2. Isotopic and Metabolic Stability
Carbon-13 labels are exceptionally stable, as the ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions.[8][11]
Deuterium labels, conversely, carry a risk of H/D exchange, especially if the labels are placed on exchangeable sites like hydroxyl (-OH) groups.[6][8] This can occur during sample preparation, storage, or in the mass spectrometer's ion source, leading to a loss of the isotopic label and inaccurate quantification.[8] While placing deuterium on non-exchangeable positions minimizes this risk, the inherent stability of the carbon-carbon bond makes ¹³C-labeled standards the more robust choice.[8]
Data Presentation: Performance Parameter Summary
The following table summarizes the key performance differences between Protocatechuic acid-¹³C₇ and a generic deuterated PCA internal standard, based on established principles and findings from comparative studies on various analytes.
| Performance Parameter | Protocatechuic acid-¹³C₇ (¹³C-IS) | Deuterated Protocatechuic acid (d-IS) | Rationale & Impact on Data Quality |
| Chromatographic Co-elution | Perfect co-elution with native analyte.[1][3] | Potential for retention time shift (typically elutes earlier).[2][6][9] | Perfect co-elution is critical for accurate compensation of matrix effects. A time shift can lead to differential ion suppression and inaccurate results.[5] |
| Matrix Effect Compensation | Superior. Experiences the same ionization effects as the analyte due to co-elution.[1][3] | Variable to Poor. Incomplete compensation if chromatographic separation occurs.[5][10] | Inaccurate matrix effect correction is a major source of imprecision and bias in LC-MS/MS assays. |
| Isotopic Stability | High. The ¹³C-label is integrated into the stable carbon skeleton and is not prone to exchange.[6][8] | Moderate to High. Risk of H/D back-exchange if labels are on exchangeable positions (e.g., hydroxyl groups).[8] | Label instability leads to a biased analyte-to-internal standard ratio, causing erroneously high calculated analyte concentrations.[8] |
| Chemical & Physical Identity | Virtually identical to the native analyte. | Slightly different due to the isotopic effect of deuterium.[3] | The near-perfect chemical match of ¹³C-IS makes it the ideal mimic for the analyte throughout the entire analytical process. |
| Cost & Availability | Generally higher cost and less available.[8][12] | Often less expensive and more widely available.[13] | The higher initial cost of a ¹³C-IS may be offset by reduced method development time and higher data quality.[8] |
| Recommendation | Gold Standard. The preferred choice for regulated bioanalysis, clinical trials, and high-stakes research where accuracy is paramount.[1][14] | Acceptable Alternative. Can be used successfully, but requires careful validation of co-elution and matrix effects. | For critical applications, the investment in a more reliable ¹³C-labeled internal standard is often justified.[11] |
Experimental Protocols & Methodologies
Below is a generalized protocol for the quantification of Protocatechuic acid in human plasma using a stable isotope-labeled internal standard with LC-MS/MS.
Objective:
To accurately measure the concentration of Protocatechuic acid in human plasma samples using Protocatechuic acid-¹³C₇ as an internal standard (IS).
Materials:
-
Human plasma (K₂EDTA)
-
Protocatechuic acid (analyte) reference standard
-
Protocatechuic acid-¹³C₇ (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Protein precipitation solvent (e.g., ACN with 1% FA)
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions (1 mg/mL) of PCA and PCA-¹³C₇ in acetonitrile.
-
Create a series of calibration standards by spiking appropriate amounts of the PCA stock solution into blank human plasma to achieve a concentration range of 1-1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the PCA-¹³C₇ working solution (e.g., at 1000 ng/mL) to all tubes except blank controls. Vortex briefly.
-
Add 300 µL of ice-cold protein precipitation solvent (ACN with 1% FA).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC System (e.g., Waters Acquity, Sciex ExionLC)
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at ~5% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
PCA: Q1: 153.0 -> Q3: 109.0 (loss of CO₂)
-
PCA-¹³C₇: Q1: 160.0 -> Q3: 115.0 (loss of ¹³CO₂)
-
-
Note: Transitions should be optimized empirically.
-
-
Data Analysis:
-
Integrate the peak areas for both the PCA and PCA-¹³C₇ MRM transitions.
-
Calculate the peak area ratio (PCA / PCA-¹³C₇).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of PCA in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Logical Comparison Workflow
The following diagram illustrates the key decision points and outcomes when choosing between a ¹³C-labeled and a deuterated internal standard for a quantitative bioanalytical assay.
Caption: Decision workflow for selecting a ¹³C vs. deuterated internal standard.
General LC-MS/MS Experimental Workflow
This diagram outlines the typical steps involved in a quantitative analysis using a stable isotope-labeled internal standard.
Caption: Standard workflow for quantification via LC-MS/MS with an internal standard.
Conclusion and Recommendation
For the accurate and reliable quantification of Protocatechuic acid, Protocatechuic acid-¹³C₇ is the superior internal standard. Its key advantages are perfect co-elution with the unlabeled analyte and high isotopic stability, which together provide the most robust and accurate correction for matrix effects and sample preparation variability.[1][11] While deuterated standards are a viable and more cost-effective option, they carry an inherent risk of chromatographic shifts and isotopic exchange, which can compromise data integrity.[7][14]
For high-stakes applications such as regulated bioanalysis in clinical trials, pharmacokinetic studies, and pivotal research where data accuracy is non-negotiable, the investment in a ¹³C-labeled internal standard like Protocatechuic acid-¹³C₇ is strongly recommended. This choice minimizes analytical uncertainty and ensures the highest quality quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Accuracy and Precision in Isotopic Analysis by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and accurate determination of isotopic ratios is paramount for applications ranging from metabolic tracing and environmental monitoring to geological dating and pharmaceutical development. Mass spectrometry stands as the cornerstone technique for these measurements, offering a suite of methodologies each with distinct advantages and limitations. This guide provides an objective comparison of the leading mass spectrometry techniques used for isotopic analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The choice of a mass spectrometry technique for isotopic analysis hinges on a critical balance between required precision, accuracy, sample throughput, and the nature of the sample itself. This guide focuses on three principal techniques: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), Thermal Ionization Mass Spectrometry (TIMS), and Gas Chromatography-Mass Spectrometry (GC-MS) for compound-specific isotope analysis.
Performance Comparison: Accuracy and Precision
The performance of each technique in terms of precision and accuracy is a key determinant in its suitability for a given application. Precision refers to the reproducibility of a measurement, while accuracy indicates how close the measurement is to the true value.
| Technique | Typical Precision (Relative Standard Deviation) | Key Strengths | Key Limitations |
| MC-ICP-MS | 0.001% - 0.02%[1][2] | High sample throughput, robust sample introduction, ionizes nearly all elements.[2][3] | Mass bias can be significant and variable, potential for spectroscopic interferences.[1] |
| TIMS | < 0.001%[2] | Considered the "gold standard" for precision and accuracy, stable ion beams.[2][3] | Low sample throughput, time-consuming sample preparation, limited to elements with low ionization potentials.[3][4] |
| GC-MS (CSIA) | 0.3‰ (1σ) for δ13C[5] | Analyzes isotope ratios of individual compounds within a mixture. | Requires volatile or derivatized compounds, potential for isotopic fractionation during chromatography. |
Experimental Protocols
Detailed methodologies are crucial for achieving high-quality isotopic data. Below are generalized protocols for the key mass spectrometry techniques discussed.
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS is a powerful technique for high-precision isotope ratio measurements of a wide range of elements.
1. Sample Preparation:
-
Aqueous Samples: Acidify the sample, typically with nitric acid, to stabilize the elements of interest and prevent precipitation.
-
Solid Samples: Dissolve the sample using an appropriate acid digestion method (e.g., in a clean lab environment to minimize contamination). Subsequent purification of the element of interest from the sample matrix is often necessary using ion-exchange chromatography to avoid isobaric interferences.[6]
2. Instrument Calibration and Tuning:
-
Perform daily performance checks using a tuning solution to optimize instrument parameters such as gas flows, lens settings, and detector gains.
-
Calibrate the instrument for mass bias using a standard of known isotopic composition. This can be achieved through various methods, including standard-sample bracketing, internal normalization, or the use of a double spike.[1]
3. Data Acquisition:
-
Introduce the prepared sample into the ICP torch via a nebulizer. The high-temperature plasma atomizes and ionizes the sample.
-
The ions are then extracted into the mass spectrometer, where they are separated based on their mass-to-charge ratio by a magnetic sector.
-
The separated ion beams are simultaneously measured by an array of Faraday cups or ion counters.[7]
4. Data Processing:
-
Correct the raw data for instrumental background, mass bias, and any spectroscopic interferences.
-
Calculate the final isotope ratios and their associated uncertainties.
Thermal Ionization Mass Spectrometry (TIMS)
TIMS is renowned for its exceptional precision and is often the method of choice for applications demanding the highest accuracy, such as geochronology.
1. Sample Preparation:
-
Dissolve the sample and chemically separate the element of interest with high purity using ion-exchange chromatography. This step is critical to eliminate isobaric interferences.[4]
-
Load a small aliquot of the purified sample solution onto a metal filament (e.g., Rhenium, Tantalum).[8]
2. Sample Loading and Degassing:
-
Carefully dry the sample onto the filament.
-
Place the filament assembly into the TIMS source and evacuate to a high vacuum.
-
Degas the filament by passing a small current through it to remove any adsorbed atmospheric components.
3. Data Acquisition:
-
Gradually increase the current to the filament(s) to first evaporate and then ionize the sample.[8]
-
The ions are accelerated and focused into a beam, which is then passed through a magnetic sector for mass separation.
-
The ion beams are measured using Faraday cups or an electron multiplier.
4. Data Processing:
-
Correct the measured isotope ratios for mass fractionation, which occurs due to the preferential evaporation of lighter isotopes. This is typically done by monitoring a stable isotope ratio of the element or by using a double-spike technique.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound-Specific Isotope Analysis (CSIA)
CSIA allows for the determination of the isotopic composition of individual organic compounds in a complex mixture.
1. Sample Preparation:
-
Extract the organic compounds of interest from the sample matrix (e.g., soil, water, biological tissue).
-
If the compounds are not volatile, they must be derivatized to increase their volatility for GC analysis.[9] Common derivatization methods include methylation or silylation.
2. GC Separation:
-
Inject the prepared sample into the gas chromatograph.
-
The different compounds in the mixture are separated based on their boiling points and interactions with the GC column.
3. Combustion/Pyrolysis and Isotope Ratio Measurement:
-
As each separated compound elutes from the GC column, it is directed into a high-temperature reactor where it is combusted to CO2 and H2O (for δ13C and δ2H analysis) or pyrolyzed to N2 (for δ15N analysis).[9]
-
The resulting gases are then introduced into an isotope ratio mass spectrometer (IRMS) for isotopic analysis.
4. Data Processing:
-
The isotopic ratios of the analyte gases are measured relative to a reference gas of known isotopic composition.
-
Corrections are applied for any isotopic fractionation that may have occurred during sample preparation and analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow of each technique.
Caption: General workflow for isotopic analysis.
Caption: MC-ICP-MS vs. TIMS workflows.
Caption: CSIA experimental workflow.
References
- 1. Precision and accuracy in isotope ratio measurements by plasma source mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Accurate and precise determination of isotopic ratios by MC-ICP-MS: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TIMS or MC-ICP-MS – which do I need? [isotopx.com]
- 4. Thermal Ionization Mass Spectrometry (TIMS) [serc.carleton.edu]
- 5. δ 13C compound-specific isotope analysis in organic compounds by GC/MC-ICPMS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. Development and evaluation of novel analytical methods for high-precision isotopic analysis of Ca and Mg via MC-ICP-MS for biomedical investigations [biblio.ugent.be]
- 7. youtube.com [youtube.com]
- 8. nf-itwg.org [nf-itwg.org]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
A Comparative Guide to the Limit of Quantification for Protocatechuic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Limit of Quantification for Protocatechuic Acid
The following table summarizes the LOQ values achieved by various analytical methods for the quantification of protocatechuic acid. These methods utilize different internal standards and instrumentation, providing a comparative overview of achievable sensitivity.
| Analyte | Internal Standard (IS) | Method | Matrix | Limit of Quantification (LOQ) | Reference |
| Protocatechuic Acid | 3-nitro-4-hydroxybenzoic acid | LC-MS/MS | Human and Mouse Plasma | 1 ng/mL[1][2][3][4] | [1][2][3][4] |
| Protocatechuic Acid | Danshensu (DSS) | LC-MS/MS | Rat Plasma | 2.0 ng/mL[5] | [5] |
| Protocatechuic Acid | Not specified | LC-ESI-MS/MS | Human Saliva | 8.20 ng/mL[6] | [6] |
| Protocatechuic Acid | Not used | HPLC | Phellinus noxius extract | 1.0 µg/mL[7] | [7] |
| Protocatechuic Acid | Not used | RP-HPLC | Herbal Recipe | 0.0625 µg/mL | [8] |
| Protocatechuic Acid | Not used | HPLC | Not specified | 1.141 µg/mL[9] | [9] |
The Advantage of Using Protocatechuic acid-13C7 as an Internal Standard
While the table above presents data using various internal standards, the use of a stable isotope-labeled internal standard such as this compound is considered the gold standard in quantitative mass spectrometry. Here’s why:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled protocatechuic acid. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in extraction recovery.
-
Co-elution: The labeled and unlabeled compounds co-elute chromatographically, which is ideal for accurate quantification as any suppression or enhancement of the ion signal due to the matrix will affect both the analyte and the internal standard equally.
-
Mass Difference: The mass difference between this compound and protocatechuic acid allows for their distinct detection by the mass spectrometer, preventing signal overlap while maintaining similar behavior.
By minimizing variability, the use of this compound is expected to lead to higher accuracy, precision, and potentially a lower LOQ compared to methods using structurally analogous but non-isotopically labeled internal standards.
Experimental Protocols
Below are detailed experimental protocols adapted from published methods for the quantification of protocatechuic acid. These can serve as a foundation for developing a validated assay using this compound.
Method 1: LC-MS/MS for Protocatechuic Acid in Plasma (Adapted from[1][2][3][4])
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add the internal standard solution (e.g., 3-nitro-4-hydroxybenzoic acid in acetonitrile).
-
Acidify the sample with formic acid.
-
Extract the analyte and internal standard with 1.0 mL of ethyl acetate (B1210297) by vortexing for 15 minutes.
-
Centrifuge at 12,000 rpm for 1 minute.
-
Collect the ethyl acetate layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% acetonitrile (B52724) in water containing 0.2% formic acid.
-
Centrifuge at 12,000 rpm for 2 minutes and inject a 25 µL aliquot of the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1100 series HPLC
-
Column: Not specified in the provided abstract. A C18 column is commonly used for this type of analysis.
-
Mobile Phase: A gradient of acetonitrile and water, both containing formic acid.
-
Flow Rate: 0.2 mL/min
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Monitored Transitions:
-
Protocatechuic acid: m/z 152.9 → 108.9
-
3-nitro-4-hydroxybenzoic acid (IS): m/z 181.9 → 137.9
-
-
Method 2: HPLC-UV for Protocatechuic Acid in Herbal Extracts (Adapted from[7])
-
Sample Preparation:
-
Prepare a stock solution of the herbal extract in methanol (B129727) (e.g., 5 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 500 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Shimadzu LC-10ADVP
-
Column: Hypersil™ BDS C18 column (4.6 x 150 mm, 5 µm) with a C18 guard column.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 1% formic acid in acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
-
UV Detection: 254 nm
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the limit of quantification of an analyte, such as protocatechuic acid, using an internal standard with LC-MS/MS.
Caption: Workflow for LOQ determination using LC-MS/MS with an internal standard.
References
- 1. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Pharmacokinetics of protocatechuic acid in mouse and its quantification in human plasma using LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Pharmacokinetics of protocatechuic acid in mouse and its quantification in human plasma using LCâtandem mass spectrometry [manuscript.isc.ac]
- 9. journalijar.com [journalijar.com]
Establishing Linearity and Range for 13C-Labeled Compound Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 13C-labeled compounds is paramount for robust and reliable study outcomes. This guide provides a comprehensive comparison of leading analytical methodologies for establishing linearity and range, supported by detailed experimental protocols and performance data. The primary techniques discussed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with Isotope Dilution Mass Spectrometry highlighted as a key approach.
The validation of a bioanalytical method is essential to ensure its suitability for its intended purpose.[1][2] Among the key validation parameters, linearity and range are critical for demonstrating that the analytical response is directly proportional to the concentration of the analyte within a defined scope.[3] This guide will delve into the practical aspects of establishing these parameters for 13C-labeled compounds, which are instrumental as internal standards and tracers in pharmacokinetic studies and metabolic research.[4][5]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for the quantification of 13C-labeled compounds depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of structural information. LC-MS and NMR are the two most prominent methods employed for this purpose.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity (Correlation Coefficient, r²) | Typically > 0.99[6] | Generally > 0.99[2] |
| Typical Range | Wide dynamic range, often spanning 3-5 orders of magnitude[7] | Generally narrower than LC-MS, dependent on sample concentration and instrument sensitivity.[2] |
| Sensitivity (LOD/LOQ) | High sensitivity, capable of detecting analytes in the picogram to femtogram range.[7] | Lower sensitivity, typically requiring micromolar concentrations.[8] |
| Sample Throughput | High, suitable for analyzing large numbers of samples.[8] | Lower, with longer acquisition times per sample.[9] |
| Matrix Effects | Susceptible to ion suppression or enhancement, which can affect linearity.[10] | Generally less susceptible to matrix effects.[2] |
| Structural Information | Provides mass-to-charge ratio, limited structural information from fragmentation. | Provides detailed structural information, including the position of the 13C label.[11] |
| Primary Application | Targeted quantification in complex biological matrices (e.g., plasma, tissue).[12] | Structural elucidation, flux analysis, and quantification in simpler matrices or at higher concentrations.[11][13] |
Experimental Protocols
Establishing Linearity and Range using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the steps to determine the linearity and range of an LC-MS method for quantifying a 13C-labeled compound, often used as an internal standard.
1. Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of the 13C-labeled analyte and the corresponding unlabeled analyte (if performing a relative quantification) in a suitable organic solvent.[5]
-
From the stock solutions, prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte.[5] A minimum of five to six concentration levels is recommended to adequately define the relationship between concentration and response.[14] The concentration range should encompass the expected concentrations in the study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).[2]
2. Sample Preparation:
-
To an aliquot of each calibration standard and quality control (QC) sample, add a fixed concentration of the 13C-labeled internal standard (if the 13C-compound is not the analyte itself).
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.[6]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
3. LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
Develop a chromatographic method that provides adequate separation of the analyte from other matrix components.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) to achieve a sensitive and specific detection of the analyte and the internal standard.
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each calibration standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data. The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99.[14]
-
The range of the assay is the concentration interval over which the method is shown to be linear, accurate, and precise.[3]
Experimental Workflow for Establishing Linearity and Range (LC-MS)
Caption: Workflow for Linearity and Range Assessment using LC-MS.
Establishing Linearity and Range using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the establishment of linearity and range for the quantification of a 13C-labeled compound using NMR.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of the 13C-labeled analyte of known concentration.
-
Prepare a series of standard solutions by diluting the stock solution to at least five different concentration levels.
-
To each standard solution, add a known and constant concentration of an internal standard (a compound with a distinct NMR signal that does not overlap with the analyte signals).
2. NMR Data Acquisition:
-
Transfer each standard solution to an NMR tube.
-
Acquire 13C NMR spectra for each standard. Key acquisition parameters to consider for quantitative NMR include:
-
Pulse Angle: A 90° pulse angle is often used.
-
Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of the nuclei and obtain accurate integrals, a long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) is required.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Process the NMR spectra, including Fourier transformation, phasing, and baseline correction.
-
Integrate the area of a well-resolved signal from the 13C-labeled analyte and a signal from the internal standard.
-
Calculate the ratio of the analyte signal integral to the internal standard signal integral.
-
Plot this ratio against the known concentration of the analyte for each standard solution.
-
Perform a linear regression analysis. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[2]
-
The linear range is the concentration span over which the integral ratio is directly proportional to the concentration.
Logical Relationship for NMR Quantification
Caption: Logic of Establishing Linearity and Range via NMR.
Alternative and Complementary Methods
Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is considered a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., 13C-labeled) to the sample as an internal standard.[4] The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. This method is highly accurate and precise because the labeled internal standard behaves almost identically to the analyte during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response. The principles of establishing linearity and range for IDMS are similar to the general LC-MS protocol described above, with the 13C-labeled compound serving as the ideal internal standard.
Conclusion
The establishment of linearity and range is a critical component of bioanalytical method validation for the quantification of 13C-labeled compounds. LC-MS offers high sensitivity and throughput, making it ideal for the analysis of complex biological samples. NMR, while less sensitive, provides valuable structural information and is less prone to matrix effects. The choice between these methods should be guided by the specific requirements of the study. Isotope Dilution Mass Spectrometry, utilizing a 13C-labeled internal standard, represents a highly accurate and reliable approach for quantification. By following robust experimental protocols and carefully evaluating the data, researchers can ensure the generation of high-quality, reproducible results in their drug development and scientific research endeavors.
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. japsonline.com [japsonline.com]
- 7. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sisu.ut.ee [sisu.ut.ee]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pharmadevils.com [pharmadevils.com]
Stability Under Scrutiny: A Comparative Guide to Protocatechuic Acid-13C7 in Biological Matrices
For researchers, scientists, and drug development professionals relying on accurate quantification of metabolites, the stability of internal standards is paramount. This guide provides a comprehensive assessment of the stability of Protocatechuic acid-13C7 (PCA-13C7) in various biological matrices. While direct stability data for PCA-13C7 is not extensively published, its chemical properties are virtually identical to its unlabeled counterpart, Protocatechuic acid (PCA). Therefore, this guide leverages published stability data for PCA as a reliable surrogate for PCA-13C7, offering a robust framework for its use as an internal standard in pharmacokinetic and metabolic studies.
Comparative Stability of Protocatechuic Acid in Biological Matrices
The stability of Protocatechuic Acid is highly dependent on the biological matrix and storage conditions. The following tables summarize key stability data from published studies.
Table 1: Stability of Protocatechuic Acid in Human and Mouse Plasma at 37°C
| Concentration (µg/mL) | Matrix | Time (hours) | Remaining PCA (%) | Half-life |
| 0.5 | Human Plasma | 24 | Stable | Not Applicable |
| 5.0 | Human Plasma | 24 | Stable | Not Applicable |
| 0.5 | Mouse Plasma | - | Rapid Decomposition | 90 minutes |
| 5.0 | Mouse Plasma | - | Rapid Decomposition | 314 minutes |
Data sourced from Chen et al., 2012.[1][2]
Table 2: Freeze-Thaw and Storage Stability of Protocatechuic Acid
| Stability Test | Matrix | Concentration Range (ng/mL) | Conditions | Outcome |
| Freeze-Thaw Stability | Human Plasma | 5, 50, 500 | Three cycles (-80°C to 4°C) | Stable (<15% degradation) |
| Freeze-Thaw Stability | Mouse Plasma | 5, 50, 500 | Three cycles (-80°C to 4°C) | Stable (<15% degradation) |
| Short-term Storage | Mouse Plasma | 50, 500, 5000 | 14 days at -80°C | Stable (93-109% of initial) |
| Long-term Storage | Acetonitrile (Stock Solution) | Not Specified | > 6 months at -80°C | Very Stable (No degradation observed) |
Data sourced from Chen et al., 2012.[1]
Factors Influencing Stability
The stability of phenolic compounds like Protocatechuic Acid can be influenced by several factors:
-
Enzymatic Degradation: The rapid decomposition of PCA in mouse plasma compared to human plasma suggests a higher enzymatic activity in the former.[1][3]
-
Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds.[4][5]
-
Light Exposure: Sunlight and UV radiation can contribute to the degradation of polyphenolic substances.[4][6]
-
pH: Variations in pH can affect the stability of phenolic compounds.[4]
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be influenced by the presence of oxygen and metal ions.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating stability studies. The following protocols are based on published literature for assessing the stability of Protocatechuic Acid in biological matrices.[1]
Protocol 1: Incubation Stability in Plasma
-
Preparation: Spike human or mouse plasma with Protocatechuic Acid to final concentrations of 0.5 and 5.0 µg/mL.
-
Incubation: Incubate the spiked plasma samples in a water bath at 37°C.
-
Sampling: Draw 100 µL aliquots at designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Storage: Immediately store the collected samples at -80°C until analysis.
-
Analysis: Determine the concentration of Protocatechuic Acid using a validated LC-MS/MS method.
Protocol 2: Freeze-Thaw Stability
-
Preparation: Spike human or mouse plasma with Protocatechuic Acid to achieve final concentrations of 5, 50, and 500 ng/mL. Prepare samples in triplicate.
-
Freezing: Store the spiked plasma samples in a -80°C freezer.
-
Thawing Cycles: Expose the samples to three sequential freeze-thaw cycles.
-
Thawing: Thaw the samples at 4°C for approximately 60 minutes.
-
Freezing: Return the samples to the -80°C freezer for at least 6 hours between each thaw.
-
-
Analysis: After the third cycle, analyze the samples to determine the concentration of Protocatechuic Acid using a validated LC-MS/MS method.
Protocol 3: Short-Term Storage Stability
-
Preparation: Spike mouse plasma with Protocatechuic Acid to final concentrations of 50, 500, and 5000 ng/mL. Prepare samples in triplicate.
-
Storage: Store the spiked plasma samples in a -80°C freezer for a defined period (e.g., 14 days).
-
Analysis: On the final day of storage, determine the concentration of Protocatechuic Acid in the stored samples and compare it to freshly prepared samples using a validated LC-MS/MS method.
Visualizing Experimental Workflows
Diagram 1: Workflow for Incubation Stability Assessment
References
- 1. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Mass Spectrometry Platforms for Metabolomics
For researchers, scientists, and drug development professionals navigating the complex landscape of metabolomics, the choice of an analytical platform is a critical decision that profoundly impacts the scope and quality of experimental outcomes. This guide provides an objective comparison of the three principal mass spectrometry (MS)-based platforms: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). Supported by experimental data, this document aims to illuminate the distinct advantages and limitations of each platform to aid in the selection of the most appropriate technology for your research needs.
Metabolomics, the comprehensive analysis of small molecules within a biological system, offers a dynamic snapshot of cellular activity. Mass spectrometry, with its high sensitivity and broad analytical power, stands as the cornerstone of metabolomic analysis. When coupled with separation techniques like liquid chromatography, gas chromatography, or capillary electrophoresis, MS can resolve, identify, and quantify a vast array of metabolites. The selection of the separation method is contingent on the physicochemical properties of the metabolites of interest and the specific goals of the study.
At a Glance: Key Performance Metrics of Metabolomics Platforms
The following tables summarize quantitative performance metrics for LC-MS, GC-MS, and CE-MS platforms. It is important to note that these values are representative and can vary significantly based on the specific instrumentation, experimental conditions, and sample matrix. The data presented here is synthesized from multiple studies to provide a comparative overview.
| Performance Metric | LC-MS | GC-MS | CE-MS | Source(s) |
| Metabolite Coverage | Broad, excels with polar and non-polar compounds, lipids, amino acids, peptides. | Volatile and semi-volatile compounds, organic acids, fatty acids, sterols (often requires derivatization). | Highly polar and charged metabolites, amino acids, nucleotides, organic acids. | [1][2][3] |
| Number of Identified Metabolites (Typical) | >1000 (untargeted) | Several hundred (untargeted) | ~100-300 (targeted and untargeted) | [4][5] |
| Performance Metric | LC-MS | GC-MS | CE-MS | Source(s) |
| Sensitivity (Typical LOD/LOQ) | High (low ng/mL to pg/mL) | High (pg to fg range) | Moderate (high ng/mL to µg/mL) | [3][6] |
| Lower Limit of Quantitation (LLOQ) Example (Propofol) | 1.17 - 2.01 ng/mL (SIM and MRM modes) | 0.51 ng/mL (SIM mode) | Not available | [7] |
| Performance Metric | LC-MS | GC-MS | CE-MS | Source(s) |
| Reproducibility (Typical CV%) | Good to Excellent (<15-20%) | Excellent (<10-15%) | Moderate to Good (<20-30%) | [5][8][9] |
| Inter-laboratory Precision (CV%) | Median CV of 7.6% for a targeted kit | Generally considered highly reproducible | Can be less reproducible than LC-MS and GC-MS | [5][8] |
Deep Dive into Metabolomics Platforms
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile and widely used platform in metabolomics due to its broad applicability to a wide range of compounds, from polar to non-polar metabolites.[7] It is particularly well-suited for the analysis of thermally labile and high molecular weight compounds that are not amenable to GC-MS.
Key Advantages:
-
Broad Metabolome Coverage: Capable of analyzing a wide array of metabolites, including amino acids, lipids, nucleotides, and xenobiotics.
-
High Sensitivity: Modern LC-MS systems offer excellent sensitivity, enabling the detection of low-abundance metabolites.[7]
-
Versatility: A variety of column chemistries and mobile phases can be employed to target specific classes of metabolites.
Limitations:
-
Matrix Effects: Ion suppression or enhancement due to co-eluting compounds from the sample matrix can affect quantitation.
-
Peak Capacity: The complexity of the metabolome can lead to co-elution, where multiple metabolites elute at the same time, complicating identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly reproducible technique that excels in the analysis of volatile and semi-volatile compounds.[2] For non-volatile metabolites, a chemical derivatization step is typically required to increase their volatility and thermal stability.
Key Advantages:
-
High Chromatographic Resolution: GC columns provide excellent separation efficiency, leading to well-resolved peaks.
-
High Reproducibility: Retention times and peak areas are generally very consistent, making it a reliable quantitative platform.[2]
-
Standardized Libraries: Electron ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, allowing for confident metabolite identification through spectral library matching.
Limitations:
-
Derivatization Required: Many polar metabolites require chemical modification prior to analysis, which can introduce variability and increase sample preparation time.[3]
-
Limited to Volatile Compounds: Not suitable for thermally labile or very high molecular weight compounds.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a powerful technique for the analysis of highly polar and charged metabolites, which can be challenging to retain and separate by LC.[10] It offers a complementary separation mechanism to chromatography-based methods.
Key Advantages:
-
Excellent for Polar and Charged Metabolites: Uniquely suited for the analysis of small, highly polar compounds like amino acids, organic acids, and nucleotides.[10]
-
Low Sample Consumption: Requires very small sample volumes, which is advantageous for studies with limited sample availability.
-
High Separation Efficiency: Can achieve very high theoretical plate counts, leading to sharp peaks and good resolution.
Limitations:
-
Lower Sensitivity and Reproducibility: Generally considered to have lower sensitivity and can be less robust and reproducible compared to LC-MS and GC-MS.[11]
-
Susceptibility to Matrix Effects: Similar to LC-MS, the ionization process can be affected by the sample matrix.
Experimental Workflows and Protocols
The following sections provide an overview of typical experimental workflows for untargeted and targeted metabolomics, along with detailed protocols for each platform.
Untargeted Metabolomics Workflow
Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample to generate hypotheses and discover potential biomarkers.
References
- 1. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 4. Comparison of Kit-Based Metabolomics with Other Methodologies in a Large Cohort, towards Establishing Reference Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Plasma Metabolomic Data from Multiple Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Reproducibility Crisis for Clinical Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic selection of competing metabolomics methods in a metabolite-sensory relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CE‐MS for metabolomics: Developments and applications in the period 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
A Researcher's Guide to Certified Reference Materials in Quantitative Metabolic Analysis
In the dynamic fields of metabolomics, drug discovery, and clinical research, the accuracy and reproducibility of quantitative data are paramount. This guide provides a comprehensive comparison of quantitative metabolic analysis performed with and without Certified Reference Materials (CRMs). We will explore the impact of CRMs on data quality, provide detailed experimental protocols, and illustrate key concepts with clear visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Critical Role of Certified Reference Materials
Quantitative metabolomics aims to measure the precise concentrations of small molecules in biological systems.[1][2] However, the complexity of biological matrices and the inherent variability of analytical instruments present significant challenges to achieving accurate and comparable results.[3][4][5] Certified Reference Materials are highly characterized, homogeneous, and stable materials with known concentrations of specific analytes.[6][7] They serve as an anchor for analytical measurements, enabling researchers to:
-
Ensure Accuracy and Traceability: CRMs provide a benchmark to assess the accuracy of an analytical method and ensure that measurements are traceable to a recognized standard, such as those from the National Institute of Standards and Technology (NIST).[6][7]
-
Enhance Comparability and Reproducibility: By using a common CRM, data generated across different laboratories, platforms, and studies can be reliably compared and reproduced.[4][8][9][10]
-
Validate Analytical Methods: CRMs are essential for validating the performance of new analytical methods, ensuring they meet the required standards for precision, accuracy, and linearity.[4]
-
Monitor Instrument Performance: Regular analysis of CRMs allows for the monitoring of instrument performance over time, detecting any drift or changes that could affect data quality.[11]
One of the most widely used CRMs in metabolomics is the NIST Standard Reference Material® (SRM) 1950, "Metabolites in Frozen Human Plasma."[1][6][8][12] This material has been extensively characterized, with certified concentration values for a wide range of metabolites, making it an invaluable tool for the research community.[1][6]
Performance Comparison: With vs. Without Certified Reference Materials
The use of CRMs significantly improves the quality and reliability of quantitative metabolic analysis. The following table summarizes the expected performance differences between analyses conducted with and without these essential standards.
| Performance Metric | Analysis with Certified Reference Materials | Analysis without Certified Reference Materials |
| Accuracy | High accuracy, with measured values closely aligning with the certified values of the CRM. This allows for the correction of systematic errors. | Lower and unverified accuracy. Without a reference point, it is difficult to assess and correct for systematic bias in the measurements. |
| Precision (Reproducibility) | High precision, demonstrated by low coefficients of variation (CVs) in repeated measurements of the CRM. This indicates low random error. | Variable precision. Higher CVs are often observed due to uncorrected variations in sample preparation and instrument response. |
| Inter-laboratory Comparability | High comparability. Data generated in different labs using the same CRM can be confidently compared and integrated. | Poor comparability. Differences in analytical methods and instrument calibration lead to data that cannot be reliably compared across studies. |
| Method Validation | Robust method validation is possible by assessing the method's ability to accurately quantify the certified analytes in the CRM. | Limited method validation. The true performance of the method in terms of accuracy cannot be fully assessed. |
| Quality Control | Effective quality control is implemented by routinely analyzing the CRM to monitor instrument performance and data quality over time. | Ineffective or absent quality control. There is no reliable way to monitor the stability and performance of the analytical system. |
Experimental Protocols for Quantitative Metabolic Analysis
Detailed and standardized experimental protocols are crucial for obtaining high-quality metabolomics data. The inclusion of CRMs is a key component of these protocols. Below are generalized protocols for quantitative metabolic analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Quantitative LC-MS Metabolic Analysis Using a Certified Reference Material
This protocol describes a targeted quantitative analysis of metabolites in human plasma using LC-MS with NIST SRM 1950 as a CRM.
1. Materials and Reagents:
-
Human plasma samples
-
NIST SRM 1950 "Metabolites in Frozen Human Plasma"
-
Internal Standards (Stable isotope-labeled analogues of the target metabolites)
-
Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic Acid
-
LC-MS system (e.g., Triple Quadrupole Mass Spectrometer)
2. Sample Preparation:
-
Thaw plasma samples and NIST SRM 1950 on ice.
-
To 100 µL of each plasma sample and the CRM, add 400 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
3. LC-MS Analysis:
-
Chromatographic Separation: Use a suitable C18 reversed-phase column. The mobile phases can be 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution should be optimized to separate the target metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in positive and/or negative electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) for targeted quantification.[2] For each metabolite and internal standard, optimize the precursor ion, product ion, and collision energy to create specific SRM transitions.
-
Data Acquisition: Create a sequence including calibration standards, blank samples, the NIST SRM 1950 (as a QC), and the study samples. Inject the CRM at regular intervals (e.g., every 10 samples) to monitor instrument performance.
4. Data Analysis and Quantification:
-
Integrate the peak areas for each target metabolite and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using the peak area ratios of the calibration standards versus their known concentrations.
-
Quantify the concentration of each metabolite in the study samples and the CRM using the calibration curve.
-
Compare the quantified concentrations in the NIST SRM 1950 to the certified values to assess the accuracy of the analysis. The results should fall within the uncertainty range specified on the certificate of analysis.
Protocol 2: Quantitative NMR-based Metabolic Analysis Using a Certified Reference Material
This protocol outlines the quantitative analysis of metabolites in human plasma using ¹H NMR spectroscopy with a CRM.
1. Materials and Reagents:
-
Human plasma samples
-
NIST SRM 1950 "Metabolites in Frozen Human Plasma"
-
Deuterated water (D₂O)
-
Phosphate (B84403) buffer
-
Internal standard for quantification (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - TMSP)
-
NMR spectrometer (e.g., 600 MHz or higher)
2. Sample Preparation:
-
Thaw plasma samples and NIST SRM 1950 on ice.
-
To 300 µL of each plasma sample and the CRM, add 300 µL of a phosphate buffer in D₂O containing a known concentration of TMSP.
-
Vortex briefly to mix.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any precipitated proteins.
-
Transfer the supernatant to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Acquire ¹H NMR spectra at a constant temperature (e.g., 25°C).
-
Use a standard one-dimensional pulse sequence with water suppression (e.g., NOESYPR1D).
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of the protons, which is crucial for accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Analysis and Quantification:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts of the spectra to the TMSP signal (δ 0.00 ppm).
-
Identify metabolites by comparing the spectral signals to databases (e.g., Human Metabolome Database - HMDB) and/or by spiking with authentic standards.
-
Quantify the concentration of each metabolite by integrating the area of a characteristic signal and comparing it to the integral of the known concentration of the TMSP internal standard, taking into account the number of protons contributing to each signal.
-
Compare the quantified concentrations in the NIST SRM 1950 to the certified values to validate the accuracy of the quantification.
Visualizing the Impact of Certified Reference Materials
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the concept of traceability in quantitative metabolic analysis.
Caption: Experimental workflows for quantitative metabolic analysis with and without a CRM.
Caption: The concept of metrological traceability in quantitative analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SRM1950 — mQACC [mqacc.org]
- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 8. Comprehensive, Quantitative Analysis of SRM 1950: the NIST Human Plasma Reference Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interlaboratory comparison of standardised metabolomics and lipidomics analyses in human and rodent blood using the MxP® Quant 500 kit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biospec.net [biospec.net]
- 12. Metabolite Profiling of a NIST Standard Reference Material for Human Plasma (SRM 1950) – GC/MS, LC/MS, NMR and Clinical Laboratory Analyses, Libraries and Web-based resources | NIST [nist.gov]
Safety Operating Guide
Proper Disposal of Protocatechuic Acid-13C7: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of Protocatechuic acid-13C7. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste regulations. As the chemical and hazardous properties of isotopically labeled compounds are generally identical to their unlabeled counterparts, the disposal procedures for this compound follow the guidelines for Protocatechuic acid.
Immediate Safety and Handling
Protocatechuic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3][4]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Key Hazard Information:
It is not classified as a carcinogen, mutagen, or reproductive toxicant[1][4]. The toxicological properties have not been exhaustively investigated[2].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, from initial handling to final disposition.
Step 1: Waste Characterization and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste[1].
-
Segregate Waste: Do not mix this waste with non-hazardous materials. It should be collected in a dedicated, properly labeled hazardous waste container.
Step 2: Required Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN 166 or NIOSH-approved equivalents[3][5].
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices[3][5].
-
Body Protection: Wear an impervious lab coat or other protective clothing to prevent skin contact[3][5].
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved P95 or P1 particle respirator[3]. Ensure adequate ventilation, such as working in a fume hood, to minimize inhalation exposure[3][5].
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Ensure Area is Ventilated: Work in a well-ventilated area or fume hood. Evacuate personnel from the immediate area if necessary[3].
-
Avoid Dust Formation: Do not use dry sweeping methods that could create dust.
-
Contain and Collect: Mechanically collect the spilled material (e.g., with a scoop or shovel) and place it into a suitable, sealed container for disposal[1][3].
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Environmental Release: Do not allow the product or contaminated cleaning materials to enter drains or waterways[1][3][5].
Step 4: Containment and Labeling
-
Use Appropriate Containers: Collect all this compound waste in a chemically compatible, leak-proof container with a secure lid[3].
-
Label Correctly: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), relevant hazard pictograms (e.g., irritant), and the date of accumulation.
Step 5: Storage and Final Disposal
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases[6][7].
-
Professional Disposal: This material and its container must be disposed of as hazardous waste[1]. Arrange for disposal through a licensed professional waste disposal company[5].
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations[2][5]. Do not dispose of this chemical down the drain[1].
Quantitative Data Summary
The following table summarizes key quantitative data for Protocatechuic acid and its 13C7-labeled variant.
| Property | Value | Source(s) |
| Molecular Formula | ||
| Protocatechuic Acid | C₇H₆O₄ | [3] |
| This compound | ¹³C₇H₆O₄ | [8] |
| Molecular Weight | ||
| Protocatechuic Acid | 154.12 g/mol | [3] |
| This compound | 161.07 g/mol | [8] |
| Physical Properties | ||
| Appearance | White to brownish crystalline powder | [6] |
| Melting Point | 197-221 °C (decomposes) | [6][9] |
| Water Solubility | 18,200 mg/L (at 14 °C) | [9] |
| n-Octanol/Water Partition Coeff. (Log Kₒw) | 0.86 | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. uprm.edu [uprm.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Protocatechuic acid | 99-50-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 9. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Protocatechuic Acid-13C7
For Researchers, Scientists, and Drug Development Professionals: A guide to the safe handling, storage, and disposal of Protocatechuic acid-13C7, ensuring laboratory safety and procedural integrity.
This compound is a stable, non-radioactive isotopically labeled compound. Its chemical properties and associated hazards are considered identical to its unlabeled counterpart, protocatechuic acid.[1] Therefore, safety precautions are dictated by the chemical nature of the molecule rather than its isotopic composition.[1] The primary hazards associated with protocatechuic acid are skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3][4] Adherence to standard laboratory safety protocols is essential to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE:
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety Goggles | EN 166 (EU) or NIOSH (US) approved | Protects against splashes and dust.[2][5] |
| Face Shield | - | Recommended in addition to goggles for full-face protection against splashes.[6] | |
| Skin Protection | Chemical-resistant Gloves | Nitrile or Butyl Rubber (Tested to EN 374) | Prevents direct skin contact and potential irritation.[2][6] |
| Laboratory Coat | Impervious clothing | Protects skin and personal clothing from contamination.[4][5][7] | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) or Full-face Respirator | - | Required when handling powders that can be aerosolized or if exposure limits are exceeded.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to minimize dust formation.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
2. Handling the Compound:
-
Before use, carefully review the Safety Data Sheet (SDS) for unlabeled protocatechuic acid.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Minimize the generation of dust when weighing or transferring the solid material.[1]
-
Use non-sparking tools to prevent ignition sources.[5]
3. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizers.
-
The recommended storage temperature is between 15–25 °C.[2]
4. Accidental Release Measures:
-
In case of a spill, avoid dust formation.[5]
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up or contain the spilled material.
-
Collect the material in a suitable, closed container for disposal.[4][5]
Disposal Plan
As this compound is a stable, non-radioactive compound, no special precautions for radioactive waste are necessary.[9] The disposal method should be in accordance with local, state, and federal regulations for chemical waste.
-
Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in a designated chemical waste container.
-
Do not mix with general laboratory waste.[9]
-
If required, contact a licensed professional waste disposal company.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. uprm.edu [uprm.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. leelinework.com [leelinework.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. moravek.com [moravek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
